1,2,3,4-tetrachloro-5-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELNPSBDOUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905621 | |
| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-32-2, 76057-12-0 | |
| Record name | 2,3,4,5-Tetrachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, methyl-, tetrachloro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrachloro-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3,4-tetrachloro-5-methylbenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrachloro-5-methylbenzene
This guide provides a detailed overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core methodologies, experimental protocols, and quantitative data associated with its preparation.
Introduction
This compound, a member of the chlorinated toluene family, serves as a significant chemical intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.[1] The precise arrangement of chlorine atoms on the toluene ring dictates its chemical reactivity and physical properties, making the selective synthesis of specific isomers like this compound a critical task in synthetic chemistry.[1] This document explores the two principal methods for its synthesis: direct chlorination of toluene and the Sandmeyer reaction.
Core Synthesis Pathways
The synthesis of this compound can be approached via two main strategies:
-
Direct Chlorination : This method involves the direct electrophilic aromatic substitution of a methylbenzene precursor, most commonly toluene, using a chlorinating agent and a catalyst.[1] While a common industrial approach for producing chlorotoluenes, it typically results in a mixture of various isomers and polychlorinated products, making the isolation of a specific isomer challenging.[1][2] The reaction must be conducted under conditions that favor nuclear chlorination over side-chain chlorination, which involves low temperatures and a Lewis acid catalyst.[3]
-
Sandmeyer Reaction : This is a more targeted approach that offers high regioselectivity, making it ideal for synthesizing a specific isomer.[1] The process begins with a specifically substituted aniline, in this case, 5-methyl-2,3,4-trichloroaniline. The amino group is first converted into a diazonium salt, which is subsequently replaced by a chlorine atom using a copper(I) chloride catalyst.[1][4] This method ensures the precise placement of the fourth chlorine atom, yielding the desired product with high purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and related compounds. The data for the Sandmeyer reaction is adapted from a well-documented procedure for the synthesis of the structurally similar 1,2,3,4-tetrachlorobenzene.[4]
| Parameter | Direct Chlorination | Sandmeyer Reaction (Adapted) |
| Starting Material | Toluene | 5-methyl-2,3,4-trichloroaniline |
| Key Reagents | Cl₂, Lewis Acid (e.g., FeCl₃, SbCl₃) | 1. NaNO₂, HCl 2. CuCl |
| Reaction Temperature | 0°C to 80°C[5] | 1. Diazotization: -5°C to 5°C 2. Sandmeyer: 50°C to 80°C[4] |
| Catalyst Conc. | ~0.005% to 5% by weight[5] | N/A (Reagent) |
| Pressure | Atmospheric (typically)[5] | Atmospheric |
| Yield | Variable (part of a mixture) | High (e.g., ~82% for analogous rxn)[4] |
| Purity of Product | Low (requires extensive purification) | High (>98% for analogous rxn)[4] |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Preferred Method)
This protocol is adapted from the synthesis of 1,2,3,4-tetrachlorobenzene and is the recommended pathway for achieving a high yield of the specific target isomer.[1][4]
Step 1: Diazotization of 5-methyl-2,3,4-trichloroaniline
-
In a 500 mL reaction vessel, combine 0.051 mol of 5-methyl-2,3,4-trichloroaniline with 21 g of concentrated hydrochloric acid.
-
Cool the mixture in an ice-salt bath to maintain a temperature between -5°C and 5°C.
-
Slowly add a pre-chilled aqueous solution containing 4 g of sodium nitrite (NaNO₂) dropwise to the stirred mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture in the cold bath for 1 hour to ensure the complete formation of the diazonium salt.
Step 2: Copper-Catalyzed Chlorination
-
In a separate 1000 mL vessel, add 6 g of copper(I) chloride to 50 g of concentrated hydrochloric acid and warm the mixture to 50°C with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80°C for 1 hour to drive the reaction to completion.
-
Cool the mixture to approximately 30°C.
-
Perform a solvent extraction using dichloroethane.
-
Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude this compound product. Further purification can be achieved via recrystallization or column chromatography.
Protocol 2: Synthesis via Direct Chlorination
This protocol outlines the general procedure for the direct chlorination of toluene. Note that this method will produce a mixture of chlorinated toluenes.
-
Charge a reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser with toluene.
-
Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or antimony trichloride (SbCl₃), at a concentration of 0.05% to 0.5% by weight relative to the toluene.[5]
-
Cool the reaction mixture to between 0°C and 40°C.[5]
-
Bubble chlorine gas (Cl₂) through the stirred mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Monitor the progress of the reaction using Gas Chromatography (GC) to track the formation of mono-, di-, tri-, and tetrachlorinated products.
-
Continue the chlorination until the desired degree of chlorination is achieved. Prolonged reaction time will increase the proportion of higher chlorinated products.[1]
-
Upon completion, quench the reaction by washing the mixture with water and then a dilute solution of sodium bicarbonate to remove the catalyst and any dissolved HCl.
-
Separate the organic layer and perform fractional distillation to isolate the different tetrachlorotoluene isomers.
Visualized Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways.
Caption: Direct chlorination pathway of toluene.
Caption: Regioselective synthesis via the Sandmeyer reaction.
References
- 1. This compound | 1006-32-2 | Benchchem [benchchem.com]
- 2. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 3. organic chemistry - Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. US4647709A - Process for ring-chlorinating toluene - Google Patents [patents.google.com]
physicochemical properties of 2,3,4,5-tetrachlorotoluene
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetrachlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No. 1006-32-2). The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and analytical applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes visualizations for synthetic and analytical workflows.
Chemical Identity and Structure
2,3,4,5-Tetrachlorotoluene is a polychlorinated aromatic hydrocarbon. It belongs to the family of tetrachlorotoluenes, which are derivatives of toluene with four chlorine atoms substituted on the benzene ring.
| Identifier | Value |
| IUPAC Name | 1,2,3,4-Tetrachloro-5-methylbenzene[1] |
| Synonyms | 2,3,4,5-Tetrachlorotoluene, Toluene, 2,3,4,5-tetrachloro-[2][3] |
| CAS Number | 1006-32-2[2][3][4] |
| Molecular Formula | C₇H₄Cl₄[2][4] |
| Molecular Structure | |
| InChI | InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3[1][2] |
| SMILES | Cc1cc(Cl)c(Cl)c(Cl)c1Cl[1] |
Physicochemical Properties
The following tables summarize the key based on available experimental and predicted data.
Table 2.1: General Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 229.92 g/mol [4] | Experimental |
| Physical State | Solid, White to Off-White[4] | Experimental |
| Melting Point | 97-98 °C[4] | Experimental |
| Boiling Point | 279.9 °C (at 760 mmHg)[2] | Experimental |
| Density | 1.497 g/cm³[2] | Experimental |
Table 2.2: Solubility and Partitioning Behavior
| Property | Value | Source |
| Solubility | Chloroform (Soluble), Ethyl Acetate (Slightly), Methanol (Slightly)[4] | Experimental |
| Water Solubility | Low (expected due to high lipophilicity) | Inferred |
| LogP (Octanol-Water Partition Coefficient) | High (expected, characteristic of polychlorinated aromatics) | Inferred |
Table 2.3: Other Properties
| Property | Value | Source |
| Vapor Pressure | 0.00663 mmHg at 25°C[2] | Experimental |
| Flash Point | 127.9 °C[2] | Experimental |
| Refractive Index | 1.574[2] | Experimental |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.
-
Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C).
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Load the sample into a capillary tube by tapping the open end into the powder, to a height of 2-3 mm.[5]
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.[2]
-
Heat the block rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid. Since 2,3,4,5-tetrachlorotoluene is a solid at room temperature, this method would be applied to its molten state.
-
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heat source (Bunsen burner), and heating oil (e.g., mineral oil).
-
Procedure:
-
Add a small amount of the molten sample to the fusion tube.
-
Place a capillary tube, with its sealed end up, inside the fusion tube containing the liquid.
-
Attach the fusion tube to a thermometer.
-
Place the assembly in a Thiele tube containing heating oil, ensuring the sample is below the oil level.[6]
-
Heat the side arm of the Thiele tube gently.[6] Convection currents will ensure uniform heating.
-
Observe the capillary tube. As the temperature rises, trapped air will slowly exit.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Note this temperature. The true boiling point is the temperature at which, upon slight cooling, the bubbling stops and the liquid just begins to enter the capillary tube.
-
Water Solubility Determination (Flask Method - OECD 105)
The flask method is suitable for substances with solubilities above 10⁻² g/L.
-
Principle: A sufficient amount of the test substance is agitated in water at a specific temperature for a period long enough to reach saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Apparatus: Shaking flask, constant temperature bath (e.g., 20 ± 0.5 °C), analytical balance, centrifugation or filtration equipment, and a suitable analytical instrument (e.g., GC-MS).
-
Procedure:
-
Add an excess amount of the solid 2,3,4,5-tetrachlorotoluene to a known volume of deionized water in a flask. The excess is necessary to ensure saturation is achieved.
-
Place the flask in a constant temperature bath and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[7]
-
After equilibration, cease agitation and allow the mixture to settle.
-
Separate the aqueous phase from the undissolved solid. This is typically done by centrifugation at a controlled temperature to avoid altering the equilibrium.
-
Carefully remove a sample from the aqueous phase.
-
Determine the concentration of 2,3,4,5-tetrachlorotoluene in the sample using a validated analytical method, such as GC-MS, after extraction into an appropriate organic solvent.
-
The analysis should be performed on at least two independent samples.
-
Synthesis and Analysis Workflows
While direct chlorination of toluene is not regioselective for the 2,3,4,5-isomer, a common strategy for producing specific polychlorinated toluenes involves the chlorination of a substituted precursor followed by chemical modification. The following workflows illustrate a logical approach to synthesis and a standard method for analysis.
Logical Synthesis Workflow
The synthesis of a specific tetrachlorotoluene isomer like 2,3,5,6-tetrachlorotoluene has been achieved via the chlorination of p-toluenesulfonyl chloride followed by hydrolysis.[[“]] A similar multi-step approach would be required for the 2,3,4,5-isomer, likely starting from a strategically substituted toluene derivative.
Caption: Logical workflow for the multi-step synthesis of 2,3,4,5-tetrachlorotoluene.
Analytical Workflow: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method for the separation, identification, and quantification of chlorinated hydrocarbons in various matrices.
Caption: Standard experimental workflow for the analysis of 2,3,4,5-tetrachlorotoluene by GC-MS.
References
- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. oecd.org [oecd.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. oecd.org [oecd.org]
- 8. consensus.app [consensus.app]
An In-depth Technical Guide to 1,2,3,4-Tetrachloro-5-methylbenzene
This technical guide provides a comprehensive overview of 1,2,3,4-tetrachloro-5-methylbenzene, including its chemical identity, physicochemical properties, synthesis, analytical methods, metabolism, and toxicity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity and Structure
This compound is a chlorinated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with four chlorine atoms and one methyl group.
Chemical Structure:
CAS Numbers: 1006-32-2, 76057-12-0[1][2]
It is important to note that two CAS numbers are frequently associated with this compound in various chemical databases. Researchers should verify the specific CAS number with their supplier.
Synonyms: 2,3,4,5-Tetrachlorotoluene, Tetrachloromethylbenzene[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₄ | [1][2] |
| Molecular Weight | 229.92 g/mol | [1][2] |
| Boiling Point | 279.9 °C at 760 mmHg | [1][2] |
| Density | 1.497 g/cm³ | [1][2] |
| Flash Point | 127.9 °C | [1][2] |
| Refractive Index | 1.574 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| Melting Point | 94 °C (for the isomer 1,2,3,5-tetrachloro-4-methylbenzene) | [3] |
Note: A specific melting point for this compound was not found in the searched literature. The provided value is for a closely related isomer.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with direct chlorination of toluene being a common industrial approach. For more selective laboratory synthesis, the Sandmeyer reaction offers a viable route.
Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)
This protocol is adapted from the synthesis of 1,2,3,4-tetrachlorobenzene and can be modified for the synthesis of this compound by starting with 2,3,4-trichloro-5-methylaniline.
Step 1: Diazotization of 2,3,4-Trichloro-5-methylaniline
-
In a 500 mL reaction vessel, combine 0.051 mol of 2,3,4-trichloro-5-methylaniline with 21 g of concentrated hydrochloric acid.
-
Cool the mixture to a temperature between -5 °C and 5 °C using an ice-salt bath.
-
Slowly add a solution of 4 g of sodium nitrite in water, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue to stir the mixture for 1 hour at the same temperature.
Step 2: Sandmeyer Reaction
-
In a separate 1000 mL reaction vessel, prepare a solution of 6 g of cuprous chloride in 50 g of concentrated hydrochloric acid.
-
Warm this solution to 50 °C.
-
Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
Step 3: Isolation and Purification
-
Cool the reaction mixture to 30 °C.
-
Extract the product using dichloroethane.
-
Combine the organic extracts and evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography.
References
A Technical Guide to the Spectral Data of 1,2,3,4-Tetrachloro-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3,4-Tetrachloro-5-methylbenzene is a polychlorinated aromatic compound. Understanding its structural features through spectroscopic analysis is crucial for its identification, characterization, and for predicting its chemical behavior in various applications, from synthetic chemistry to environmental science. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, along with generalized experimental protocols for these analytical techniques.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each of the unique carbon atoms in the molecule. The symmetry of the molecule is low, rendering all aromatic carbons chemically non-equivalent.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.5 | Singlet | 1H | Aromatic C-H |
| ¹H | ~2.4 | Singlet | 3H | Methyl (-CH₃) |
| ¹³C | ~140 | Singlet | - | C-CH₃ |
| ¹³C | ~135-138 | Singlet | - | C-Cl (x4) |
| ¹³C | ~132 | Singlet | - | C-H |
| ¹³C | ~20 | Singlet | - | -CH₃ |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution is a key identifying feature.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Comments |
| ~228 | [M]⁺ | Molecular ion (for ³⁵Cl₄ isotope). |
| ~230 | [M+2]⁺ | Isotopic peak due to one ³⁷Cl. |
| ~232 | [M+4]⁺ | Isotopic peak due to two ³⁷Cl. |
| ~234 | [M+6]⁺ | Isotopic peak due to three ³⁷Cl. |
| ~236 | [M+8]⁺ | Isotopic peak due to four ³⁷Cl. |
| ~213 | [M-CH₃]⁺ | Loss of a methyl radical. |
| ~193 | [M-Cl]⁺ | Loss of a chlorine radical. |
The molecular ion region will exhibit a characteristic cluster of peaks due to the presence of four chlorine atoms, with isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be approximately 100:131:64:14:1. This isotopic pattern is a definitive fingerprint for a compound containing four chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 2980-2850 | -CH₃ Stretch | Weak to Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| 1450-1375 | -CH₃ Bend | Medium |
| 850-550 | C-Cl Stretch | Strong |
The spectrum will be characterized by weak aromatic and aliphatic C-H stretching vibrations above 2850 cm⁻¹.[1] The aromatic ring C=C stretching will appear in the 1600-1450 cm⁻¹ region.[2] A key feature will be the strong absorption in the lower frequency "fingerprint" region (below 1000 cm⁻¹), corresponding to the C-Cl stretching vibrations.[2][3] The complexity of bands in the 1450 to 600 cm⁻¹ range makes it a unique fingerprint for the molecule.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of chlorinated aromatic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte signals.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate it using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
GC conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program for the oven to ensure good separation. The injector temperature is typically set to 250-280°C.
-
-
Ionization: In the MS source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[5]
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. If the sample is a liquid, a single drop on the crystal is sufficient.
-
Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship for Structural Confirmation
This diagram shows how data from different spectroscopic techniques are integrated to confirm the structure of this compound.
Caption: Logic diagram for structural confirmation.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.
Caption: Key MS fragmentation pathways.
References
Tetrachlorotoluenes: An In-depth Technical Guide to Environmental Sources and Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of tetrachlorotoluenes in the environment. Due to the limited availability of data for specific tetrachlorotoluene isomers, this guide also incorporates information from closely related and structurally similar compounds, such as other chlorinated toluenes and benzenes, to infer potential environmental behavior.
Environmental Sources
Tetrachlorotoluenes are not known to occur naturally. Their presence in the environment is primarily due to anthropogenic activities. The main sources are believed to be industrial processes, either through direct synthesis for specific applications or as unintentional byproducts.
1.1. Industrial Production and Use
1.2. Byproduct Formation
A significant potential source of tetrachlorotoluenes is their formation as byproducts during the chlorination of toluene. The industrial production of mono- and dichlorotoluenes can lead to the formation of more highly chlorinated isomers, including tetrachlorotoluenes, depending on the reaction conditions and catalysts used. These isomers may then be present as impurities in commercial chlorotoluene products or in waste streams from these manufacturing processes.
Physicochemical Properties
The environmental transport and fate of tetrachlorotoluenes are governed by their physicochemical properties. While experimental data for all isomers are scarce, estimations can be made based on their chemical structure.
| Property | Value (Estimated) | Implication for Environmental Fate |
| Molecular Formula | C₇H₄Cl₄ | - |
| Molecular Weight | 229.92 g/mol | Low volatility compared to less chlorinated compounds. |
| Water Solubility | Low | Tends to partition from water to soil, sediment, and biota. |
| Vapor Pressure | Low | Reduced tendency to volatilize from soil and water surfaces. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | High (Estimated > 4) | Strong potential for bioaccumulation in fatty tissues of organisms.[1] |
| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | High (Estimated for ring-substituted tetrachlorotoluene: 35,000) | Indicates low mobility in soil and strong adsorption to organic matter. |
| Henry's Law Constant | Low to Moderate | May volatilize from water, but less readily than compounds with high Henry's Law constants. |
Note: The values presented are general estimations for tetrachlorotoluene isomers. Specific values can vary between isomers.
Environmental Fate
Once released into the environment, tetrachlorotoluenes can undergo various transport and transformation processes. Their persistence and potential for long-range transport are key concerns.
3.1. Transport
Due to their low water solubility and high soil sorption coefficient, tetrachlorotoluenes are expected to be relatively immobile in soil and sediment. Leaching into groundwater is likely to be limited, especially in soils with high organic matter content. Atmospheric transport is possible, particularly for isomers with higher vapor pressures, but they are generally considered semi-volatile organic compounds (SVOCs).
3.2. Degradation
The degradation of tetrachlorotoluenes in the environment is expected to be slow and can occur through biotic and abiotic pathways.
3.2.1. Biodegradation
The biodegradation of highly chlorinated aromatic compounds is generally a slow process. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are sequentially removed, is a potential pathway. Studies on other chlorinated toluenes and benzenes have shown that microorganisms can carry out this process. Aerobic degradation is expected to be even more limited due to the high degree of chlorination.
3.2.2. Photodegradation
Photodegradation in the atmosphere and surface waters can contribute to the breakdown of tetrachlorotoluenes. The absorption of UV radiation can lead to the cleavage of carbon-chlorine bonds. The rate of photodegradation is dependent on factors such as the specific isomer, the presence of photosensitizers, and the intensity of solar radiation.
3.2.3. Hydrolysis
Hydrolysis of the carbon-chlorine bonds in aryl halides like tetrachlorotoluenes is generally a very slow process under typical environmental pH and temperature conditions. The C-Cl bond in aryl halides is stronger than in alkyl halides, making them more resistant to hydrolysis.[2][3] Therefore, hydrolysis is not considered a significant degradation pathway for tetrachlorotoluenes in the environment.
Experimental Protocols
The analysis of tetrachlorotoluenes in environmental matrices typically involves extraction, cleanup, and instrumental analysis. Standard methods developed by the U.S. Environmental Protection Agency (EPA) for volatile and semi-volatile organic compounds can be adapted for this purpose.
4.1. Sample Collection and Preparation
-
Water Samples: Grab samples should be collected in amber glass bottles and stored at 4°C.
-
Soil and Sediment Samples: Grab samples should be collected in wide-mouth glass jars and stored at 4°C.
-
Extraction from Water: Liquid-liquid extraction (LLE) using a solvent like dichloromethane or solid-phase extraction (SPE) can be employed to isolate tetrachlorotoluenes from the aqueous matrix.
-
Extraction from Soil/Sediment: Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction (PFE) with an appropriate solvent (e.g., hexane/acetone mixture) are common techniques.[4] For volatile isomers, purge-and-trap extraction may be suitable.
4.2. Analytical Methods
Gas chromatography (GC) coupled with a sensitive detector is the primary technique for the analysis of tetrachlorotoluenes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the definitive identification and quantification of tetrachlorotoluene isomers. EPA Method 8260 is suitable for volatile isomers, while EPA Method 8270 is designed for semi-volatile organic compounds.[5][6][7][8][9]
-
Sample Introduction: For volatile isomers, a purge-and-trap system is used to introduce the analytes into the GC. For semi-volatile isomers, a liquid injection of the sample extract is performed.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for the separation of chlorinated hydrocarbons.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This detector is highly sensitive to halogenated compounds and can be used for the quantification of tetrachlorotoluenes. However, it is less selective than MS and may be prone to interferences.
4.3. Quality Assurance/Quality Control (QA/QC)
To ensure the reliability of the data, a robust QA/QC program should be implemented, including:
-
Analysis of method blanks, spiked blanks, and matrix spikes.
-
Use of surrogate standards to monitor extraction efficiency.
-
Use of internal standards for quantification.
-
Regular calibration of the instrument.
Visualizations
Caption: Environmental sources and fate pathways of tetrachlorotoluenes.
Caption: General experimental workflow for tetrachlorotoluene analysis.
Data Gaps and Future Research
This guide highlights the significant lack of empirical data for tetrachlorotoluene isomers. To better assess their environmental risk, future research should focus on:
-
Developing and validating specific analytical methods for the quantification of individual tetrachlorotoluene isomers in various environmental matrices.
-
Conducting monitoring studies to determine the actual environmental concentrations of these compounds near potential sources and in remote areas.
-
Performing laboratory studies to determine the precise degradation rates (biodegradation, photodegradation, and hydrolysis) and bioaccumulation potential of each relevant isomer.
-
Investigating the toxicology of individual tetrachlorotoluene isomers to understand their potential health effects.
By addressing these data gaps, a more accurate and comprehensive understanding of the environmental sources, fate, and risks associated with tetrachlorotoluenes can be achieved.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Why do alkyi haldies undergo hydrolysis more readily than aryl halides. [allen.in]
- 3. doubtnut.com [doubtnut.com]
- 4. witpress.com [witpress.com]
- 5. teklabinc.com [teklabinc.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 8. biotage.com [biotage.com]
- 9. evaporator.com [evaporator.com]
Determining the Solubility of 1,2,3,4-Tetrachloro-5-methylbenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrachloro-5-methylbenzene is a chlorinated aromatic compound with applications as a chemical intermediate in the synthesis of various products, including dyes and pesticides. A thorough understanding of its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and environmental fate studies. This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. While direct solubility values are not readily found in the literature, this document provides a comprehensive framework for researchers to experimentally determine these values. It includes a detailed experimental protocol, a template for data presentation, and a visual workflow to guide the experimental process.
Introduction
This compound (CAS No. 76057-12-0) is a white crystalline solid.[1] General descriptions note its solubility in organic solvents and insolubility in water.[1] However, for process optimization, reaction kinetics, and purification strategies, precise quantitative solubility data at various temperatures is essential. This guide provides a standardized methodology for researchers to generate reliable and comparable solubility data for this compound in relevant organic solvents.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₄Cl₄ |
| Molecular Weight | 229.92 g/mol |
| Boiling Point | 279.9 °C at 760 mmHg[1][2] |
| Density | 1.497 g/cm³[1][2] |
| Appearance | White crystalline solid[1] |
| Water Solubility | Insoluble[1] |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly accessible literature. To facilitate the systematic collection and comparison of such data, the following table structure is recommended for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Methanol | e.g., 25 | ||
| e.g., Hexane | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| ... (add other solvents and temperatures as needed) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely used shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a suitable detector (e.g., ECD or MS) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Allow the solvent in the volumetric flask to evaporate completely in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, reweigh the flask to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL.
-
-
Instrumental Analysis (for volatile solvents or higher accuracy):
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated Gas Chromatograph (GC) or UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, and thus the solubility.
-
Data Calculation
-
Solubility ( g/100 mL):
-
Gravimetric: (Mass of residue / Volume of solution) x 100
-
Instrumental: (Concentration from instrument x Dilution factor x Volume of solution) / 1000
-
-
Solubility (mol/L):
-
(Solubility in g/L) / (Molecular Weight of this compound)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability of Chlorinated Toluenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated toluenes are a class of aromatic organic compounds that find application as intermediates in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and dyes. Their thermal stability is a critical parameter, influencing not only their storage and handling but also the safety and efficiency of manufacturing processes in which they are employed. Understanding the thermal decomposition behavior of these compounds is paramount for ensuring process safety, optimizing reaction conditions, and minimizing the formation of hazardous byproducts.
This technical guide provides a comprehensive overview of the thermal stability of various monochlorinated and dichlorinated toluene isomers. It consolidates available data on their decomposition temperatures, discusses the experimental protocols used for their assessment, and explores their thermal degradation pathways and products.
General Stability of Chlorinated Toluenes
At moderate temperatures and pressures, monochlorotoluenes are generally stable compounds. However, their stability is influenced by the number and position of chlorine atoms on the toluene ring. The presence of the electron-withdrawing chlorine atom can affect the C-H bond strength of the methyl group and the C-Cl bond strength on the aromatic ring. Simple aromatic halogenated organic compounds, such as 2,4-dichlorotoluene, are noted to be very unreactive, with reactivity generally decreasing with an increased degree of halogen substitution for hydrogen atoms.[1]
Thermal Analysis Techniques
Several thermoanalytical techniques are employed to evaluate the thermal stability of chemical compounds. The most common methods for studying chlorinated toluenes include:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography (GC) and their identification by mass spectrometry (MS). Py-GC-MS provides detailed information about the composition of the degradation products.
Thermal Stability Data of Chlorinated Toluenes
Monochlorotoluene Isomers
The three isomers of monochlorotoluene—2-chlorotoluene (ortho-), 3-chlorotoluene (meta-), and 4-chlorotoluene (para-)—exhibit broadly similar thermal stabilities under normal laboratory conditions.[2] Their boiling points are very close, suggesting comparable volatility.[2] However, p-chlorotoluene has a significantly higher melting point due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice.[2]
Limited data from decomposition studies of 4-chlorotoluene in an air mixture using an electron beam generated non-thermal plasma reactor showed decomposition efficiencies of 34.5% to 93.8% at doses ranging from 14.5 kGy to 58.0 kGy, with benzaldehyde identified as a byproduct.[3]
Dichlorotoluene Isomers
There are six isomers of dichlorotoluene. Their physical properties, such as boiling and melting points, are summarized in the table below. Variations in these properties suggest differences in intermolecular forces and crystal packing, which can influence thermal stability.
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 2,3-Dichlorotoluene | ~208 | ~ -11 |
| 2,4-Dichlorotoluene | ~201 | ~ -13 |
| 2,5-Dichlorotoluene | ~201 | ~ 4 |
| 2,6-Dichlorotoluene | ~200 | ~ 2.8 |
| 3,4-Dichlorotoluene | ~209 | ~ -15 |
| 3,5-Dichlorotoluene | ~201 | ~ 26 |
Note: The boiling and melting points are approximate values and can vary slightly depending on the source.
Studies on the oxidation of chlorotoluenes have been conducted in the temperature range of 653–773 K (380–500 °C), indicating that these compounds possess a degree of stability within this range under specific catalytic conditions.[4]
Experimental Protocols
Standardized methods for thermal analysis are crucial for obtaining reliable and comparable data. The following sections outline general experimental protocols for TGA, DSC, and Py-GC-MS, based on established standards and common laboratory practices.
Thermogravimetric Analysis (TGA) Protocol
A general procedure for TGA based on ASTM E1131, a standard test method for compositional analysis by thermogravimetry, is as follows:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the chlorinated toluene into a clean, inert sample pan (e.g., aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Set the initial temperature to ambient.
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass loss curve (TG curve) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the peak temperature of the DTG curve, which corresponds to the temperature of the maximum rate of decomposition.
-
Calculate the percentage of mass loss at different temperature ranges.
-
Differential Scanning Calorimetry (DSC) Protocol
A general procedure for DSC analysis is as follows:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the chlorinated toluene into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the DSC curve (heat flow vs. temperature).
-
Identify endothermic and exothermic peaks corresponding to thermal events such as melting, boiling, and decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the peak area to determine the enthalpy change (ΔH) associated with the transition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
A general procedure for Py-GC-MS analysis is as follows:
-
Instrument Setup:
-
Set up the pyrolyzer, gas chromatograph, and mass spectrometer according to the manufacturer's instructions.
-
Install an appropriate GC column for separating the expected pyrolysis products (e.g., a non-polar or medium-polarity column).
-
-
Sample Preparation: Place a small amount of the chlorinated toluene sample (typically in the microgram range) into a pyrolysis tube or onto a filament.
-
Pyrolysis:
-
Introduce the sample into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).
-
-
GC Separation:
-
The volatile pyrolysis products are swept into the GC column.
-
Separate the components using a temperature-programmed run.
-
-
MS Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionize the molecules and record their mass spectra.
-
-
Data Analysis:
-
Identify the individual pyrolysis products by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the relative abundance of each product from the chromatogram peak areas.
-
Thermal Degradation Pathways
The thermal degradation of chlorinated aromatic hydrocarbons is a complex process that can proceed through various reaction pathways, primarily involving the cleavage of C-H bonds in the methyl group and C-Cl bonds on the aromatic ring. The specific pathways and the resulting products are highly dependent on the temperature and the presence of other reactive species.
At elevated temperatures, the primary decomposition pathway for many chlorinated hydrocarbons is dehydrochlorination, leading to the formation of hydrogen chloride (HCl) and unsaturated or aromatic compounds. For chlorinated toluenes, this can result in the formation of various chlorinated and non-chlorinated aromatic and aliphatic hydrocarbons.
A study on the thermal decomposition of chlorobenzene, a related compound, showed that at temperatures between 720 to 800°C, the main products were hydrogen, hydrogen chloride, and a solid carbonaceous deposit.[5] This suggests that at high temperatures, complete degradation of the aromatic ring can occur.
The following diagram illustrates a generalized workflow for investigating the thermal stability of chlorinated toluenes.
References
- 1. 2-chlorotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. 2,6-Dichlorotoluene | 118-69-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-vestnik.buketov.edu.kz [chemistry-vestnik.buketov.edu.kz]
- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in Tetrachlorotoluenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on tetrachlorotoluene isomers. It details the underlying principles governing reactivity and regioselectivity, offers experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.
Introduction to Electrophilic Aromatic Substitution in Polychlorinated Toluens
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the context of tetrachlorotoluenes, the reaction is significantly influenced by the electronic and steric effects of the four chlorine atoms and the methyl group. The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect. Conversely, chlorine atoms are deactivating yet ortho-, para-directing, a consequence of their electron-withdrawing inductive effect and electron-donating resonance effect. The interplay of these competing influences dictates the position of electrophilic attack and the overall reaction rate.
The high degree of chlorination in tetrachlorotoluenes renders the aromatic ring electron-deficient and thus, significantly deactivated towards electrophilic attack. Consequently, forcing reaction conditions are often necessary to achieve substitution.
Regioselectivity in Tetrachlorotoluene Isomers
The substitution pattern of the starting tetrachlorotoluene isomer determines the available positions for electrophilic attack and the directing effects of the existing substituents. The three primary isomers of tetrachlorotoluene are:
-
2,3,4,5-Tetrachlorotoluene: The single available hydrogen atom is at the C6 position.
-
2,3,4,6-Tetrachlorotoluene: The single available hydrogen atom is at the C5 position.
-
2,3,5,6-Tetrachlorotoluene: The single available hydrogen atom is at the C4 position.
The regioselectivity of EAS reactions on these isomers is primarily governed by the position of the electron-donating methyl group and the cumulative deactivating effect of the four chlorine atoms.
Key Electrophilic Aromatic Substitution Reactions
This section details common EAS reactions on tetrachlorotoluenes, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a valuable functional group for further transformations, such as reduction to an amine. Due to the deactivated nature of tetrachlorotoluenes, harsh nitrating conditions are typically required.
Experimental Protocol: Nitration of 2,4,5-Trichloronitrobenzene to 2,3,4,5-Tetrachloronitrobenzene
Table 1: Illustrative Yield for a Related Nitration-Chlorination Process[1]
| Starting Material | Product | Yield | Purity |
| 2,4,5-Trichloronitrobenzene | 2,3,4,5-Tetrachloronitrobenzene | 96.3% | 99% |
Note: This table illustrates the yield of a related synthesis and not a direct nitration of a tetrachlorotoluene.
Halogenation
Halogenation, typically chlorination or bromination, introduces an additional halogen atom onto the aromatic ring. The reaction is generally catalyzed by a Lewis acid.
Experimental Protocol: Chlorination of p-Toluenesulfonyl Chloride to Polychlorinated Derivatives
The synthesis of 2,3,5,6-tetrachlorotoluene can be achieved through the chlorination of p-toluenesulfonyl chloride followed by hydrolysis.[[“]] The chlorination proceeds with relative ease until three chlorine atoms are introduced. Further chlorination is more challenging.[[“]] Elevating the reaction temperature can lead to the formation of highly chlorinated byproducts such as pentachlorotoluene and hexachlorobenzene.[[“]]
Logical Relationship of Chlorination Pathway
Caption: Synthesis of Tetrachlorotoluene via Chlorination.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[3][4] The high concentration of the electrophile, SO₃, is necessary to overcome the deactivation of the ring. Aromatic sulfonation is a reversible process.[3][4]
Experimental Workflow for Sulfonation
Caption: General Sulfonation Workflow.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] This reaction is particularly challenging on highly deactivated rings like tetrachlorotoluenes.[7] The strong electron-withdrawing nature of the four chlorine atoms significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the acylium ion electrophile.[8] While Friedel-Crafts acylation on deactivated substrates is difficult, it is not always impossible and may require harsh reaction conditions or more potent catalytic systems.[9]
General Mechanism for Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Mechanism.
Analytical Characterization
The products of electrophilic aromatic substitution on tetrachlorotoluenes are typically analyzed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of a reaction mixture.[10][11] The mass spectra provide information about the molecular weight and fragmentation pattern of the products, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the products, confirming the position of the newly introduced substituent.
Conclusion
Electrophilic aromatic substitution on tetrachlorotoluenes is a challenging but feasible area of synthetic chemistry. The strong deactivating effect of the four chlorine atoms necessitates the use of potent electrophiles and often harsh reaction conditions. The regioselectivity of these reactions is dictated by the substitution pattern of the starting isomer. A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and robust analytical techniques, is crucial for the successful functionalization of these highly chlorinated aromatic compounds.
References
- 1. CN102863340B - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- 2. consensus.app [consensus.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Industrial Applications of 1,2,3,4-Tetrachloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrachloro-5-methylbenzene, a polychlorinated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of a variety of industrially significant compounds. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on its role in the production of pesticides and as a precursor to other valuable chemical entities. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.
Introduction
This compound is a chlorinated toluene derivative with the chemical formula C₇H₄Cl₄. Its highly substituted aromatic ring makes it a versatile building block for complex organic molecules. The primary industrial relevance of this compound lies in its function as a chemical intermediate, particularly in the agrochemical and pharmaceutical industries.[1] It is also utilized as a reference standard in analytical chemistry for the identification and quantification of other chlorinated aromatic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₄ | [2] |
| Molecular Weight | 229.9 g/mol | [1][2] |
| CAS Number | 1006-32-2 | [1] |
| Boiling Point | 279.9 °C at 760 mmHg | N/A |
| Density | 1.497 g/cm³ | N/A |
| Flash Point | 127.9 °C | N/A |
Synthesis of this compound
The most common industrial method for the synthesis of this compound is the direct chlorination of toluene.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃). The reaction proceeds stepwise, and the degree of chlorination is controlled by reaction conditions such as time and the amount of chlorinating agent.[1]
Experimental Protocol: Direct Chlorination of Toluene
Materials:
-
Toluene
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃, anhydrous)
-
Inert solvent (e.g., carbon tetrachloride)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve toluene in an inert solvent.
-
Add a catalytic amount of anhydrous ferric chloride.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).[3]
-
Bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Monitor the reaction progress by gas chromatography (GC) to determine the formation of the desired tetrachlorotoluene isomer.
-
Upon completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution to remove any remaining chlorine and hydrogen chloride.
-
Wash with water until the aqueous layer is neutral.
-
Dry the organic layer over a suitable drying agent.
-
Isolate the product by fractional distillation under reduced pressure.
Note: This is a generalized procedure. The specific reaction conditions, including catalyst loading, temperature, and reaction time, will influence the isomeric distribution and yield of the product.
Industrial Applications and Key Reactions
This compound is a key starting material for several industrially important chemicals. Its primary applications are in the synthesis of pesticides and as a precursor to other chemical intermediates.
Synthesis of Agrochemicals
A significant application of this compound is in the production of pesticides. One notable pathway involves its conversion to a fungicide.
This compound can be nitrated and subsequently reduced to form tetrachloro-o-phenylenediamine, a known fungicide.[4]
Caption: Synthesis of a fungicide from this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add this compound to the stirred nitrating mixture, maintaining the temperature below 50°C.[5][6]
-
After the addition is complete, continue stirring for a specified period (e.g., 30 minutes) at a controlled temperature.[5][6]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Precursor to the Insecticide Teflubenzuron
While not a direct precursor, a related compound, 1,2,3,4-tetrachlorobenzene, is used in the synthesis of the insecticide Teflubenzuron.[7] This suggests a potential synthetic route from this compound, which would involve de-methylation followed by the established synthetic pathway for Teflubenzuron.
Caption: Potential pathway to the insecticide Teflubenzuron.
Intermediate for Dyes and Pharmaceuticals
The oxidation of the methyl group in this compound yields 2,3,4,5-tetrachlorobenzoic acid.[1] This carboxylic acid derivative can serve as a precursor for the synthesis of various dyes and pharmaceutical compounds.
Caption: Oxidation to a versatile chemical intermediate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (optional)
Procedure:
-
In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Gradually add a solution of potassium permanganate in water. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the reaction is complete (indicated by the persistence of the purple color).
-
Cool the reaction mixture and, if necessary, add sodium bisulfite to destroy any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric or hydrochloric acid to precipitate the 2,3,4,5-tetrachlorobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization.
Safety and Toxicology
Detailed toxicological data for this compound is limited. However, data for the closely related 1,2,4,5-tetrachlorobenzene indicates potential for harm. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8] It may cause skin and eye irritation.[9]
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of a spill, collect the material and dispose of it as hazardous waste.[10]
A summary of available oral LD50 data for tetrachlorobenzene isomers in rats is provided below for reference.
| Isomer | LD50 (Oral, Rat, mg/kg) | Reference |
| 1,2,4,5-Tetrachlorobenzene | 1500 | [9] |
Conclusion
This compound is a valuable chemical intermediate with established and potential applications in the agrochemical and pharmaceutical industries. Its synthesis via direct chlorination of toluene is a well-understood process, and its subsequent transformations into fungicides, potential insecticides, and precursors for dyes and pharmaceuticals highlight its industrial significance. Further research into optimizing reaction conditions for its synthesis and exploring novel applications of its derivatives is warranted. Proper safety protocols must be strictly adhered to when handling this and related chlorinated compounds.
References
- 1. This compound | 1006-32-2 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]
- 4. US3166593A - Process for preparing tetrachloro-dinitrobenzene and tetrachloro-phenylene diamine - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Historical Use of Tetrachlorinated Benzene Compounds
This technical guide provides a comprehensive overview of the historical applications, quantitative production data, and toxicological evaluation of tetrachlorinated benzene (TeCB) compounds. It is designed to serve as a foundational resource for professionals in research, science, and drug development who may encounter these persistent environmental pollutants in their work.
Introduction to Tetrachlorinated Benzenes
Tetrachlorinated benzenes are a group of chlorinated aromatic hydrocarbons with the chemical formula C₆H₂Cl₄. They exist as three distinct isomers: 1,2,3,4-TeCB, 1,2,3,5-TeCB, and 1,2,4,5-TeCB.[1][2][3] These compounds are not known to occur naturally.[1] Historically, their unique chemical properties led to their use in a variety of industrial and commercial applications. However, their environmental persistence and toxicological profiles have resulted in a significant decline and, in many cases, cessation of their production and use.[1][4]
Historical Applications and Production
The primary historical uses of TeCBs were as chemical intermediates and as components in industrial formulations. Their production and application have left a legacy of environmental contamination that continues to be a subject of scientific research.
-
Chemical Intermediates: TeCBs were extensively used as intermediates in the synthesis of other chemicals.[3][5] Notably, 1,2,4,5-TeCB was a precursor in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[2][4] This particular application was discontinued due to the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] TeCBs were also used to produce fungicides, other herbicides, defoliants, and insecticides.[1][6][7]
-
Dielectric Fluids: In the past, TeCBs were mixed with polychlorinated biphenyls (PCBs) for use as dielectric fluids in electrical transformers and capacitors.[1][6][8] This application has been phased out, but leaking and improperly disposed of equipment remain a source of environmental release.[6][8]
-
Industrial Solvents and Additives: TeCBs also found use as dyestuff carriers, impregnating agents to confer moisture resistance, and additives for electrical insulation.[4][7][8][9]
The production of TeCBs in North America has largely ceased. For instance, commercial production of 1,2,4,5-TeCB in the United States ended in 1983.[4] TeCBs can also be unintentionally generated as byproducts during the manufacture of other chlorinated chemicals and through the combustion of organic materials in the presence of chlorine.[1][6][8]
Quantitative Production and Physical-Chemical Data
The following tables summarize key quantitative data related to the production and physical-chemical properties of TeCB isomers. This data is essential for understanding their environmental fate and transport.
| Production and Usage Data | Value | Year/Region | Reference |
| Estimated U.S. Production of 1,2,4,5-TeCB | 5.4 x 10⁶ kg | 1980 | [4] |
| TeCBs in Dielectric Fluids in Use | ~1.3 million kg | 1991 / Canada | [1] |
| TeCBs in Storage for Disposal | ~14,000 kg | 1991 / Canada | [1] |
| Physical-Chemical Properties of TeCB Isomers | 1,2,3,4-TeCB | 1,2,3,5-TeCB | 1,2,4,5-TeCB | Reference |
| CAS Number | 634-66-2 | 634-90-2 | 95-94-3 | [1] |
| Molecular Weight ( g/mol ) | 215.89 | 215.89 | 215.89 | [10][11][12] |
| Melting Point (°C) | 47.5 | 54.5 | 139.5 - 140 | [1][4] |
| Boiling Point (°C) | 254 | 246 | 243 - 246 | [4][10][11] |
| Water Solubility (mg/L at 25°C) | 5.92 | Not Available | 0.595 | [10][12] |
| Vapor Pressure (mm Hg at 25°C) | 0.04 | 0.073 | < 1 | [4][9][10] |
| Log Kₒw | 4.64 | 4.66 | 4.5 - 5.0 | [10][11] |
Experimental Protocols for Toxicological Evaluation
Understanding the toxicity of TeCBs has required extensive laboratory investigation. Below are summaries of key experimental methodologies that have been employed.
The U.S. National Toxicology Program (NTP) conducted pivotal studies on 1,2,4,5-TeCB.[6]
-
Objective: To determine the subchronic toxicity of 1,2,4,5-TeCB in rodents.
-
Test Species: F344/N rats and B6C3F₁ mice.[6]
-
Administration Route: Dietary. The test compound was mixed into the feed at various concentrations.[6]
-
Study Design (13-Week):
-
Animals were divided into groups (10 per sex per group).
-
Diets were formulated with 1,2,4,5-TeCB at concentrations of 0, 30, 100, 300, 1,000, or 2,000 ppm.[6]
-
Animals were housed under controlled conditions with free access to food and water.
-
Throughout the study, clinical observations and body weights were recorded.
-
At the end of 13 weeks, animals were euthanized. Blood was collected for hematology and clinical chemistry analysis.
-
A complete necropsy was performed, and major organs were weighed.
-
Tissues were collected, preserved in formalin, and processed for histopathological examination.[6]
-
-
Key Endpoints: Body weight gain, organ weights (liver, kidney), serum cholesterol, hepatic microsomal enzyme activities, and histopathological changes in tissues like the liver, kidney, and thyroid.[6]
Detecting and quantifying TeCBs in environmental matrices is crucial for exposure assessment. Gas chromatography is the most common analytical technique.[1]
-
Objective: To quantify TeCB isomers in samples such as water, soil, or air.
-
Instrumentation: Gas Chromatograph (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[8]
-
Sample Preparation (Water):
-
Purge-and-Trap: An inert gas is bubbled through the water sample.
-
Volatile organic compounds, including TeCBs, are purged from the water and trapped on a sorbent material.
-
The sorbent trap is heated, desorbing the analytes into the GC for analysis.[8]
-
-
Sample Preparation (Soil/Sediment):
-
Soxhlet Extraction: The sample is placed in a thimble and continuously extracted with an organic solvent (e.g., hexane/acetone mixture).[8]
-
The resulting extract, containing the TeCBs, is concentrated.
-
Cleanup: The extract is passed through a column (e.g., Florisil®) to remove interfering compounds.[8]
-
The cleaned extract is then analyzed by GC-ECD or GC/MS.
-
Visualization of Key Pathways and Workflows
The toxicity of TeCBs and related halogenated aromatic hydrocarbons is often mediated by specific cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.
Many toxic effects of chlorinated aromatic compounds are initiated by the activation of the AhR, a ligand-activated transcription factor.[7][9]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TeCBs.
Tetrachlorobenzoquinone (TCBQ), a metabolite of related chlorinated compounds, has been shown to induce inflammation via the generation of Reactive Oxygen Species (ROS).[1] This pathway is a likely contributor to TeCB toxicity.
Caption: Proposed ROS-mediated activation of the NF-κB inflammatory pathway by TeCBs.
The following diagram illustrates the logical flow of a typical subchronic animal study, such as those conducted by the NTP.
Caption: A generalized workflow for a 13-week subchronic rodent toxicity study.
References
- 1. Tetrachlorobenzoquinone exhibits neurotoxicity by inducing inflammatory responses through ROS-mediated IKK/IκB/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress inducers potentiate 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated pre-cardiac edema in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and cytotoxicity induced by tetrachlorobisphenol A in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Beyond the Aryl Hydrocarbon Receptor: Pathway Interactions in the Hepatotoxicity of 2,3,7,8-Tetrachlorodibenzo- p-dioxin and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Oxidative stress induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental Testing | SwRI [swri.org]
- 11. canada.ca [canada.ca]
- 12. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,2,3,4-Tetrachloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1,2,3,4-tetrachloro-5-methylbenzene in various matrices. The protocols are designed to be a comprehensive resource, offering clear guidance on sample preparation, instrumental analysis, and data interpretation.
Introduction
This compound, a member of the chlorinated toluene family, is a compound of interest in environmental monitoring and toxicology. Its detection at trace levels requires sensitive and specific analytical methods. This document outlines protocols primarily based on gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS), which are the most common and effective techniques for the analysis of such chlorinated hydrocarbons. While specific quantitative data for this compound is limited, the data presented herein is based on closely related tetrachlorobenzene isomers and provides a strong benchmark for method validation and performance. From an analytical chemistry perspective, compounds like this compound serve as important reference standards.[1]
Analytical Methods Overview
The primary methods for the analysis of this compound involve a multi-step process including sample preparation (extraction and cleanup) followed by instrumental analysis.
Figure 1. General analytical workflow for the determination of this compound.
Data Presentation: Quantitative Performance
The following tables summarize representative quantitative data for the analysis of tetrachlorobenzenes using GC-based methods. These values can be used as a starting point for the validation of a method for this compound.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte (Surrogate) | Matrix | Method | MDL (µg/L) | LOQ (µg/L) |
| 1,2,3,4-Tetrachlorobenzene | Water | GC-MS | 0.0003 | 0.001 |
| Tetrachlorobenzene Isomers | Water | GC-ECD | 0.004 - 0.01 | 0.01 - 0.05 |
| 1,2,4,5-Tetrachlorobenzene | Water | GC-ECD | 0.005 | 0.017 |
Data for tetrachlorobenzene isomers are presented as representative values.
Table 2: Recovery Rates for Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Water | Chlorinated Hydrocarbons | 70 ± 10 | [2] |
| Solid-Phase Extraction (SPE) | Water | Chlorinated Hydrocarbons | 98 ± 8 | [2] |
| Solid-Phase Extraction (SPE) | Transformer Oil | Polychlorinated Biphenyls | > 95 | [3] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples (Based on EPA Method 3510C)
This protocol is suitable for the extraction of this compound from aqueous samples.
Materials:
-
Separatory funnel (2 L) with stopcock
-
Methylene chloride (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous, reagent grade)
-
Concentration apparatus (e.g., Kuderna-Danish)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Measure 1 L of the water sample into the separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the lower methylene chloride layer into a flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using the concentration apparatus.
-
The extract is now ready for GC analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
SPE is a more modern and often more efficient alternative to LLE, reducing solvent consumption.
Materials:
-
SPE cartridges (e.g., C18-bonded silica)
-
SPE vacuum manifold
-
Methanol (pesticide grade)
-
Methylene chloride (pesticide grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methylene chloride followed by 5-10 mL of methanol through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of distilled water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing a vacuum through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC analysis.
References
Application Note: Quantification of Tetrachlorotoluene Isomers by GC-MS
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of tetrachlorotoluene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The isomers covered in this protocol are 2,3,4,5-tetrachlorotoluene, 2,3,5,6-tetrachlorotoluene, and 2,3,4,6-tetrachlorotoluene. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocol details sample preparation from soil and water matrices, GC-MS instrument parameters, and data analysis procedures. All quantitative data and instrument settings are presented in clearly structured tables. Additionally, a graphical representation of the experimental workflow is provided using Graphviz.
Introduction
Tetrachlorotoluenes are chlorinated aromatic hydrocarbons that can be present in the environment as pollutants. Accurate quantification of individual isomers is crucial for toxicological assessment and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation and quantification of these isomers. This protocol outlines a validated starting method for the determination of tetrachlorotoluene isomers in environmental samples.
Experimental
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are recommended procedures for water and soil samples.
2.1.1. Water Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample, add a suitable internal standard (e.g., 2,4,5-trichlorotoluene-d3).
-
Extract the sample with two 20 mL portions of hexane or a 1:1 mixture of hexane and acetone.[1]
-
Shake vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic phase.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2.1.2. Soil Sample Preparation: Ultrasonic-Assisted Extraction
-
Weigh 10 g of the soil sample into a beaker.
-
Add a suitable internal standard.
-
Add 20 mL of a 4:1 (v/v) mixture of ethyl acetate and hexane.
-
Extract the sample in an ultrasonic bath for 15 minutes.
-
Allow the soil to settle and decant the solvent.
-
Repeat the extraction with a fresh portion of the solvent mixture.
-
Combine the extracts and pass them through a cleanup column containing alumina and anhydrous sodium sulfate to remove interferences. For highly contaminated samples, an additional cleanup with graphitized carbon may be necessary.
-
Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point for the analysis of tetrachlorotoluene isomers. Optimization may be required based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 1 min |
| Ramp 1 | 40 °C/min to 170 °C |
| Ramp 2 | 10 °C/min to 310 °C, hold for 10 min |
| Mass Spectrometer | |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 280 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Acquisition and Quantification
For quantification, either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used. MRM is generally more selective and sensitive. The selection of precursor and product ions should be based on the mass spectra of the individual isomers.
Table 2: Predicted Retention Times and Suggested m/z for SIM/MRM
| Compound | Predicted Retention Time (min)* | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,3,4,6-Tetrachlorotoluene | 10.5 - 11.5 | 228 | 193 | 158 |
| 2,3,4,5-Tetrachlorotoluene | 10.8 - 11.8 | 228 | 193 | 158 |
| 2,3,5,6-Tetrachlorotoluene | 10.2 - 11.2 | 228 | 193 | 158 |
*Predicted retention times are estimates based on the behavior of similar compounds on an HP-5ms column and the provided temperature program. Actual retention times must be confirmed by injecting analytical standards.
Calibration: A multi-point calibration curve should be prepared using certified reference standards of the tetrachlorotoluene isomers. The concentration range should bracket the expected concentrations in the samples.
Results and Discussion
The described method provides a robust starting point for the quantification of tetrachlorotoluene isomers. The use of an HP-5ms column or equivalent provides good separation of chlorinated aromatic compounds. The provided oven temperature program is designed to resolve the target isomers. For method validation, it is essential to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery for each isomer in the specific sample matrix.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for GC-MS analysis of tetrachlorotoluene isomers.
Conclusion
This application note provides a detailed protocol for the quantification of tetrachlorotoluene isomers in environmental samples using GC-MS. The outlined sample preparation techniques and instrument parameters serve as a validated starting point for method development. For accurate and reliable results, proper method validation, including the determination of retention times and optimization of mass spectrometer parameters with certified reference standards, is essential.
References
Application Note: Sample Preparation for the Analysis of 1,2,3,4-Tetrachloro-5-methylbenzene in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrachloro-5-methylbenzene is a polychlorinated aromatic compound. Due to its chemical properties, it can persist in the environment, making the analysis of soil samples for its presence a critical task in environmental monitoring and remediation. Accurate quantification of this analyte in complex soil matrices requires robust and efficient sample preparation methods to isolate it from interfering substances. This application note provides detailed protocols for the extraction of this compound from soil using established techniques, including Soxhlet extraction, Pressurized Liquid Extraction (PLE), and Ultrasonic-Assisted Extraction (UAE).
Data Presentation
The selection of an appropriate extraction method is crucial for achieving high recovery and reproducibility. The following table summarizes typical performance data for the extraction of chlorinated benzenes from soil, which can serve as a reference for this compound.
| Extraction Method | Solvent System | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soxhlet Extraction | Hexane/Acetone (1:1, v/v) | 85 - 110 | < 15 | General EPA Method 3540C |
| Pressurized Liquid Extraction (PLE) | Dichloromethane | 90 - 115 | < 10 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Acetone/Hexane (1:1, v/v) | 80 - 105 | < 20 | [2] |
Experimental Protocols
Soxhlet Extraction (Based on EPA Method 3540C)
This method is a classic and exhaustive extraction technique suitable for solid matrices.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimbles (cellulose)
-
Anhydrous sodium sulfate (granular)
-
Hexane (pesticide grade)
-
Acetone (pesticide grade)
-
Glass wool
-
Rotary evaporator
-
Concentrator tube
-
Nitrogen evaporation system
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh approximately 10-20 g of the homogenized soil sample into an extraction thimble.
-
Mix the soil sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Place a small plug of glass wool at the top of the thimble to prevent the sample from floating.
-
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the flask using a heating mantle to initiate solvent reflux.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[3]
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Dismantle the setup and transfer the extract to a rotary evaporator.
-
Concentrate the extract to a volume of approximately 5-10 mL.
-
Transfer the concentrated extract to a concentrator tube and further reduce the volume to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and analysis by Gas Chromatography (GC).
-
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE®), is a faster and more automated alternative to Soxhlet extraction.
Materials:
-
Pressurized Liquid Extraction system
-
Extraction cells (e.g., 34 mL)
-
Cellulose or glass fiber filters
-
Diatomaceous earth or sand
-
Dichloromethane (pesticide grade)
-
Collection vials
-
Nitrogen evaporation system
Procedure:
-
Sample Preparation:
-
Air-dry and sieve the soil sample as described for Soxhlet extraction.
-
Mix approximately 10 g of the homogenized soil with a dispersing agent like diatomaceous earth or sand.
-
-
Cell Loading:
-
Place a cellulose or glass fiber filter at the bottom of the extraction cell.
-
Load the soil-dispersing agent mixture into the cell.
-
Place a second filter on top of the sample.
-
-
Extraction:
-
Place the loaded cell into the PLE system.
-
Set the following extraction parameters (typical values):
-
Solvent: Dichloromethane
-
Temperature: 100 °C[4]
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
Flush volume: 60% of cell volume
-
Purge time: 90 seconds
-
-
-
Concentration:
-
Collect the extract in a collection vial.
-
Concentrate the extract to 1 mL using a nitrogen evaporation system.
-
The extract is now ready for cleanup and analysis.
-
Ultrasonic-Assisted Extraction (UAE)
UAE is a rapid extraction method that uses ultrasonic waves to enhance solvent penetration into the sample matrix.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (50 mL, glass or solvent-resistant)
-
Acetone (pesticide grade)
-
Hexane (pesticide grade)
-
Anhydrous sodium sulfate
-
Glass funnels and filter paper
-
Concentrator tube
-
Nitrogen evaporation system
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 g of the air-dried and sieved soil sample into a 50 mL centrifuge tube.
-
Add an equal amount of anhydrous sodium sulfate.
-
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Alternatively, use a probe sonicator for 2-5 minutes, ensuring the sample does not overheat.
-
After sonication, centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process two more times with fresh solvent, combining the supernatants.
-
-
Concentration:
-
Filter the combined extract through anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the extract to 1 mL using a nitrogen evaporation system.
-
The extract is now ready for cleanup and analysis.
-
Mandatory Visualization
Caption: Workflow for soil sample preparation and analysis.
Conclusion
The choice of sample preparation method for this compound in soil depends on factors such as available instrumentation, required sample throughput, and desired analytical sensitivity. Soxhlet extraction is a robust and well-established method, while PLE offers significant advantages in terms of speed and automation. UAE provides a rapid and simple alternative for screening purposes. Regardless of the method chosen, proper sample homogenization and moisture removal are critical for achieving accurate and reproducible results. The final extract should be subjected to a suitable cleanup procedure to remove co-extracted interferences prior to instrumental analysis.
References
- 1. Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasonic-assisted water extraction and solvent bar microextraction followed by gas chromatography–ion trap mass spectrometry for determination of chlorobenzenes in soil samples [agris.fao.org]
- 3. newtowncreek.info [newtowncreek.info]
- 4. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 1,2,3,4-Tetrachloro-5-methylbenzene from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of 1,2,3,4-tetrachloro-5-methylbenzene from various water matrices. The methods described are essential for environmental monitoring, toxicological studies, and ensuring the purity of water used in pharmaceutical processes.
Introduction
This compound is a member of the chlorinated toluene family, which are compounds of interest due to their potential persistence and toxicity in the environment. Accurate and efficient extraction from water samples is a critical first step for quantitative analysis. This document outlines three common and effective extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME). The subsequent analysis is typically performed using Gas Chromatography coupled with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).
Method Selection
The choice of extraction method depends on factors such as the required detection limit, sample volume, matrix complexity, and available resources.
-
Solid-Phase Extraction (SPE): Offers high recovery, good reproducibility, and the ability to process larger sample volumes, leading to lower detection limits. It is also more amenable to automation.
-
Liquid-Liquid Extraction (LLE): A traditional and robust method suitable for a wide range of analyte concentrations. It is often used when SPE cartridges are not available or for highly contaminated samples.
-
Solid-Phase Microextraction (SPME): A solvent-free, rapid, and sensitive technique ideal for screening and for small sample volumes. It combines extraction and pre-concentration into a single step.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for the extraction of chlorinated benzenes from water samples. C18 cartridges or disks are recommended due to the nonpolar nature of this compound.
Materials and Reagents:
-
Solid-Phase Extraction C18 cartridges (e.g., 500 mg, 6 mL) or C18 disks.
-
SPE vacuum manifold.
-
Methanol, HPLC grade.
-
Ethyl acetate, HPLC grade.
-
Dichloromethane, HPLC grade.
-
Reagent water (Milli-Q or equivalent).
-
Nitrogen gas, high purity.
-
Glass vials with PTFE-lined caps.
-
Concentrator tube.
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of dichloromethane through the cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Measure 500 mL of the water sample. If the sample contains particulate matter, it may be filtered through a glass fiber filter.
-
Pass the entire sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Sorbent Drying:
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a collection vial or concentrator tube under the cartridge in the manifold.
-
Elute the trapped analytes by passing 5 mL of ethyl acetate through the cartridge.
-
Follow with a second elution using 5 mL of dichloromethane. Collect both fractions in the same tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a warm water bath (approximately 35-40°C).
-
The extract is now ready for GC-MS or GC-ECD analysis.
-
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for the extraction of this compound from water using SPE.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general method for the extraction of nonpolar organic compounds from water.
Materials and Reagents:
-
Separatory funnel (1 L or 2 L).
-
Dichloromethane or Hexane, HPLC grade.
-
Sodium sulfate, anhydrous.
-
Glass funnel.
-
Filter paper.
-
Kuderna-Danish (K-D) concentrator apparatus.
-
Water bath.
-
Graduated cylinder.
Procedure:
-
Sample Preparation:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Check the pH of the sample and adjust to neutral (pH 7) if necessary using dilute acid or base.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.
-
-
Collection of Organic Phase:
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.
-
-
Drying the Extract:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Collect the dried extract in a K-D concentrator.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL using the K-D apparatus on a water bath.
-
The extract is now ready for analysis.
-
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for the extraction of this compound from water using LLE.
Protocol 3: Solid-Phase Microextraction (SPME)
This protocol describes a headspace SPME method suitable for volatile and semi-volatile compounds like this compound.
Materials and Reagents:
-
SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) coating).
-
SPME holder for manual or automated use.
-
Heating block or water bath with temperature control.
-
Magnetic stirrer and stir bars.
-
20 mL headspace vials with PTFE-lined septa.
-
Sodium chloride (NaCl).
-
GC with SPME injection port.
Procedure:
-
Fiber Conditioning:
-
Condition the new SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.
-
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a small magnetic stir bar.
-
Add sodium chloride to the sample to achieve a concentration of approximately 25-30% (w/v) to enhance the partitioning of the analyte into the headspace.
-
-
Extraction:
-
Seal the vial with the PTFE-lined septum.
-
Place the vial in the heating block or water bath set to a specific temperature (e.g., 60°C).
-
Begin stirring the sample.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes).
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot injection port of the GC.
-
Desorb the trapped analytes onto the GC column for a specified time (e.g., 2-5 minutes).
-
Start the GC analysis.
-
Workflow for Solid-Phase Microextraction (SPME)
Caption: Workflow for the headspace SPME of this compound from water.
Data Presentation
The following tables summarize quantitative data for the extraction of tetrachlorobenzene isomers from water, which can be considered indicative of the expected performance for this compound.
Table 1: Solid-Phase Extraction Recovery Data for Tetrachlorobenzene Isomers
| Water Matrix | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Deionized Water | 0.005 | 99 - 115 | 4.5 - 7.6 |
| Tap Water | 0.005 | 91 - 106 | 4.2 - 6.8 |
| Sea Water | 0.005 | 96 - 110 | 3.6 - 6.6 |
Data adapted from studies on various tetrachlorobenzene isomers using C18 SPE disks.
Table 2: Method Detection Limits (MDL) for Chlorinated Benzenes
| Extraction Method | Analyte Class | Detection Limit Range |
| SPE-GC-ECD | Tetrachlorobenzenes | 0.0005 - 0.01 µg/L |
| HS-SPME-GC-MS | Chlorinated Benzenes | < 0.006 µg/L |
| LLE-GC-ECD | Volatile Organics | ~1 µg/L |
These are typical detection limits and may vary based on instrumentation and specific method parameters.
Analytical Finish: GC/MS Parameters
The following are typical starting parameters for the analysis of this compound by GC/MS. Optimization may be required.
Table 3: Recommended GC/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 45°C (hold 2 min), ramp at 12°C/min to 325°C (hold 11 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50 - 450 amu (scan mode) |
Conclusion
The protocols provided offer robust and reliable methods for the extraction of this compound from water samples. The choice of method will depend on the specific requirements of the analysis. Solid-phase extraction is generally recommended for achieving the lowest detection limits and for routine analysis due to its high throughput and potential for automation. Liquid-liquid extraction remains a valuable, classic technique, while SPME offers a rapid, solventless alternative for screening purposes. For all methods, proper quality control, including the use of blanks, spikes, and standards, is essential for accurate and defensible results.
Application Notes & Protocols for the Use of 1,2,3,4-Tetrachloro-5-methylbenzene as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2,3,4-tetrachloro-5-methylbenzene as an internal standard in quantitative analytical methods, particularly in the analysis of persistent organic pollutants (POPs) such as organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs). From an analytical chemistry perspective, compounds like this compound serve as important reference standards[1]. Their well-defined physical and chemical properties allow for the calibration of analytical instruments and the validation of methods for identifying and quantifying other chlorinated aromatic compounds in various matrices[1].
Introduction to this compound as an Internal Standard
This compound is a chlorinated aromatic compound suitable for use as an internal standard in gas chromatography (GC) based methods, especially those coupled with mass spectrometry (MS) or an electron capture detector (ECD). Its chemical properties, including thermal stability, and a retention time that is typically distinct from many common analytes, make it an excellent choice for minimizing analytical variability and improving the accuracy and precision of quantitative analysis. The primary role of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₄Cl₄ |
| Molecular Weight | 229.92 g/mol |
| Boiling Point | 279.9 °C at 760 mmHg[2] |
| Solubility | Insoluble in water, soluble in organic solvents like hexane and toluene. |
| CAS Number | 1006-32-2[1] |
Applications
The primary application of this compound as an internal standard is in the quantitative analysis of halogenated organic compounds in complex matrices.
-
Environmental Monitoring: Determination of organochlorine pesticides (OCPs), polychlorinated biphenyls (PCBs), and other chlorinated pollutants in soil, water, and sediment samples.
-
Food Safety: Analysis of pesticide residues in food products, particularly in fatty matrices where chlorinated compounds may accumulate.
-
Forensic Toxicology: Quantification of chlorinated toxins or their metabolites in biological samples.
Experimental Protocol: Quantification of Organochlorine Pesticides in Soil
This protocol describes the use of this compound as an internal standard for the quantification of a panel of organochlorine pesticides in a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Materials and Reagents
-
Solvents: Acetone, Hexane, Dichloromethane (pesticide residue grade)
-
Standards: Certified reference standards of target organochlorine pesticides, this compound (internal standard, IS)
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Florisil® SPE cartridges.
-
Sample: 10 g of air-dried and sieved soil.
3.2. Sample Preparation and Extraction
A generalized workflow for sample preparation and extraction is outlined below.
Caption: Workflow for soil sample preparation and extraction.
3.3. Instrumental Analysis: GC-MS Parameters
The concentrated extract is then analyzed using a gas chromatograph coupled with a mass spectrometer.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 5°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.4. Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Lindane | 181 | 183 | 219 |
| Heptachlor | 272 | 274 | 237 |
| Aldrin | 263 | 293 | 295 |
| Dieldrin | 345 | 347 | 279 |
| Endrin | 263 | 281 | 283 |
| p,p'-DDT | 235 | 237 | 165 |
| This compound (IS) | 228 | 230 | 193 |
Data Analysis and Quantification
The concentration of each analyte is calculated using the response factor relative to the internal standard.
4.1. Calculation of Response Factor (RF)
A calibration curve is generated by injecting standards of known concentrations containing a constant amount of the internal standard.
Response Factor (RF) = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
4.2. Calculation of Analyte Concentration
Concentrationanalyte = (Areaanalyte / AreaIS) x (ConcentrationIS / RF)
Method Validation Data
The following tables summarize representative data for a method validation study.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Lindane | 1 - 100 | 0.9992 |
| Heptachlor | 1 - 100 | 0.9989 |
| Aldrin | 1 - 100 | 0.9995 |
| Dieldrin | 2 - 200 | 0.9985 |
| Endrin | 2 - 200 | 0.9988 |
| p,p'-DDT | 5 - 500 | 0.9979 |
Table 2: Precision and Accuracy (Spiked Soil Sample at 50 ng/g)
| Analyte | Mean Recovery (%) (n=6) | Relative Standard Deviation (%) |
| Lindane | 95.2 | 4.8 |
| Heptachlor | 98.1 | 5.2 |
| Aldrin | 93.5 | 6.1 |
| Dieldrin | 102.4 | 4.5 |
| Endrin | 99.8 | 5.5 |
| p,p'-DDT | 91.7 | 7.3 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| Lindane | 0.3 | 1.0 |
| Heptachlor | 0.3 | 1.0 |
| Aldrin | 0.3 | 1.0 |
| Dieldrin | 0.6 | 2.0 |
| Endrin | 0.6 | 2.0 |
| p,p'-DDT | 1.5 | 5.0 |
Logical Relationship of Internal Standard Method
The use of an internal standard is based on a logical relationship to ensure accurate quantification.
Caption: Logical workflow of internal standard-based quantification.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of organochlorine pesticides and other chlorinated compounds by GC-MS. Its implementation in analytical methods can significantly improve data quality by correcting for variations inherent in the analytical process. The protocols and data presented here provide a solid foundation for the development and validation of robust analytical methods for a variety of applications.
References
Application Notes and Protocols for Photodegradation Studies of Chlorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting photodegradation studies of chlorinated aromatic compounds. These compounds are persistent environmental pollutants, and understanding their degradation pathways is crucial for developing effective remediation strategies. The following sections outline experimental setups, analytical methodologies, and key parameters to consider when investigating the photodegradation of these compounds.
Introduction to Photodegradation
Photodegradation is a process where light energy drives the breakdown of chemical compounds. In the context of chlorinated aromatic compounds, this process can lead to their detoxification through the cleavage of carbon-chlorine bonds and the breakdown of the aromatic ring. Photodegradation can occur through direct photolysis, where the molecule directly absorbs light, or through indirect photolysis, which involves photosensitizers or photocatalysts that absorb light and generate reactive species to degrade the target compound.[1]
Advanced Oxidation Processes (AOPs) are often employed to enhance photodegradation. These methods, such as UV/H₂O₂ and UV/O₃, generate highly reactive hydroxyl radicals (•OH) that can effectively oxidize a wide range of organic pollutants.[1][2] Photocatalysis, particularly using titanium dioxide (TiO₂), is another powerful AOP for the degradation of chlorinated aromatics.[1]
Experimental Setup and Protocols
A typical experimental setup for photodegradation studies involves a photoreactor equipped with a suitable light source and a system for monitoring the reaction.
Photoreactor Setup
A common laboratory-scale photoreactor consists of a reaction vessel, a light source, and a cooling system to maintain a constant temperature.[3]
-
Reaction Vessel: A cylindrical borosilicate or quartz glass reactor is typically used. Quartz is preferable for its transparency to a broader range of UV light. The vessel should have ports for sample collection and for bubbling gases like air or oxygen if required.
-
Light Source: The choice of light source depends on the absorption spectrum of the compound being studied and the experimental design. Common sources include:
-
Medium-pressure mercury lamps: These emit a broad spectrum of UV-Vis light and are suitable for general photodegradation studies.[3]
-
Low-pressure mercury lamps: These primarily emit at 254 nm and are used for UV-C irradiation and studies involving ozone.[4]
-
Xenon lamps: These have a spectral output similar to sunlight and are used for simulating environmental photodegradation.[5]
-
UV-A lamps: Often used in photocatalytic studies with TiO₂.[6]
-
-
Cooling System: A cooling water jacket or a flow cryostat is essential to prevent thermal degradation of the compounds.[3]
Protocol for Assembling a Batch Photoreactor:
-
Place the reaction vessel in a secure stand.
-
If using a cooling jacket, connect the inlet and outlet to a circulating water bath set to the desired temperature (e.g., 25 °C).
-
Position the lamp axially in the center of the reactor. For immersion lamps, ensure the quartz well is properly sealed.
-
If aeration is required, place a gas diffuser at the bottom of the reactor and connect it to an air or oxygen source.
-
Cover the reactor to prevent exposure to ambient light and to ensure the safety of the operator from UV radiation.
Sample Preparation and Reaction Conditions
Protocol for a Typical Photodegradation Experiment (e.g., photocatalytic degradation of a chlorophenol):
-
Prepare the Stock Solution: Prepare a stock solution of the target chlorinated aromatic compound (e.g., 2,4-dichlorophenol) in a suitable solvent (e.g., methanol or water).
-
Prepare the Reaction Suspension: In the photoreactor, add a known volume of deionized water. Add the photocatalyst (e.g., 0.25 g of TiO₂) to achieve the desired concentration.[7] Add an aliquot of the stock solution to reach the desired initial concentration of the chlorophenol (e.g., 20 mg/L).[7]
-
Adsorption-Desorption Equilibrium: For photocatalytic studies, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the pollutant.[7][8]
-
Initiate Photoreaction: Turn on the light source to start the photodegradation process.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[8]
-
Sample Quenching and Preparation: Immediately filter the collected sample through a 0.45 µm syringe filter to remove the photocatalyst particles and stop the reaction.[7] The filtrate is then ready for analysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for monitoring the degradation of chlorinated aromatic compounds and identifying their byproducts.
HPLC Analysis
HPLC with a UV detector is commonly used for quantifying the concentration of the parent chlorinated aromatic compound.[7]
Typical HPLC Conditions for Chlorophenol Analysis:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis at a specific wavelength (e.g., 280 nm for chlorophenols) |
| Column Temperature | 25-30 °C |
Note: The specific conditions may need to be optimized for the particular compound of interest.
GC-MS Analysis
GC-MS is a powerful tool for identifying and quantifying both the parent compound and its degradation byproducts.[9] Derivatization may be necessary for polar compounds like chlorophenols to improve their volatility and chromatographic behavior.[9]
Protocol for Sample Preparation for GC-MS (for chlorophenols):
-
Extraction: Extract the aqueous sample with a suitable organic solvent like hexane.
-
Derivatization (optional but recommended): Derivatize the extracted analytes. A common method is acetylation using acetic anhydride.[9]
-
Analysis: Inject the derivatized extract into the GC-MS system.
Typical GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms or equivalent capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 80 °C, ramp to 280 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
Data Presentation and Analysis
Degradation Kinetics
The degradation of chlorinated aromatic compounds often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) against time.
Equation for Pseudo-First-Order Kinetics: ln(C/C₀) = -kt
Where:
-
C is the concentration at time t
-
C₀ is the initial concentration
-
k is the pseudo-first-order rate constant
Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules degraded per photon absorbed.[10] Accurate determination of quantum yields is crucial for comparing the efficiency of different photodegradation processes.[5][11]
Equation for Quantum Yield: Φ = (Number of molecules degraded) / (Number of photons absorbed)
Determining the number of photons absorbed often requires the use of a chemical actinometer.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from photodegradation studies of chlorinated aromatic compounds.
Table 1: Degradation Rates of Chlorinated Aromatic VOCs in a Photocatalytic Reactor [12]
| Compound | Flow Rate (m³/h) | Initial Concentration (mM·m⁻³) | Degradation Rate (µM·m²·s⁻¹) |
| Chlorobenzene (CB) | 1 | 1.328 | 0.70 |
| Chlorobenzene (CB) | 9 | 1.328 | 2.84 |
| Chloronaphthalene (CN) | 1 | 1.328 | 0.60 |
| Chloronaphthalene (CN) | 9 | 1.328 | 2.20 |
Table 2: Photocatalytic Degradation Efficiency of Chlorophenols [7][13]
| Compound | Catalyst | Irradiation Time (min) | Degradation Efficiency (%) |
| 4-Chlorophenol | TiO₂ | - | Faster than DCP and TCP |
| 2,4-Dichlorophenol | TiO₂ | - | Intermediate |
| 2,4,6-Trichlorophenol | 0.5% Ag-TiO₂ | 120 | >95 |
| Pentachlorophenol | MEKP/UV | - | Up to 70% COD reduction |
Photodegradation Pathways
The photodegradation of chlorinated aromatic compounds generally proceeds through a series of reactions including dechlorination, hydroxylation, and aromatic ring opening, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral acids).[14][15]
Dechlorination is a critical initial step in the detoxification process.[14] The generation of reactive oxygen species, such as hydroxyl radicals, plays a key role in attacking the aromatic ring and breaking C-Cl bonds.
Conclusion
The study of the photodegradation of chlorinated aromatic compounds is essential for environmental remediation. The protocols and application notes provided here offer a comprehensive guide for researchers to design and conduct these studies. By carefully controlling experimental parameters and utilizing appropriate analytical techniques, valuable data on degradation kinetics, pathways, and efficiencies can be obtained. This information is critical for the development of effective technologies to remove these persistent pollutants from the environment.
References
- 1. scispace.com [scispace.com]
- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning [mdpi.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. rvrjcce.ac.in [rvrjcce.ac.in]
- 9. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Transformation pathways of chlorinated paraffins relevant for remediation: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transformation pathways of chlorinated paraffins relevant for remediation: a mini-review - ProQuest [proquest.com]
Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrachloro-5-methylbenzene from p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic pathway for 1,2,3,4-tetrachloro-5-methylbenzene, starting from p-toluenesulfonyl chloride. Due to the absence of a documented direct conversion, a multi-step approach is detailed below. This document includes theoretical background, detailed experimental protocols, and data presentation to guide researchers in this synthetic endeavor.
Introduction
The synthesis of specific polychlorinated aromatic compounds such as this compound is a complex task due to the challenges in controlling the regioselectivity of chlorination. A direct synthesis from p-toluenesulfonyl chloride is not well-documented in the scientific literature. However, a plausible multi-step synthetic route can be proposed based on the chlorination of p-toluenesulfonyl chloride followed by a hydrolytic desulfonylation. This approach leverages the directing effects of the sulfonyl chloride group to potentially achieve the desired substitution pattern, which is then removed in the final step.
An alternative and often more regioselective method for the synthesis of such compounds involves the Sandmeyer reaction, starting from a corresponding aniline.[1][2][3][4] While this does not use p-toluenesulfonyl chloride as the starting material, it represents a more common and potentially higher-yielding strategy for obtaining the target molecule.
Proposed Synthetic Pathway from p-Toluenesulfonyl Chloride
The proposed synthesis is a two-step process:
-
Chlorination of p-Toluenesulfonyl Chloride: This step aims to introduce three additional chlorine atoms to the aromatic ring of p-toluenesulfonyl chloride to form 2,3,4,5-tetrachloro-4-methylbenzenesulfonyl chloride.
-
Hydrolytic Desulfonylation: The sulfonyl chloride group is then removed from the tetrachlorinated intermediate to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetrachloro-4-methylbenzenesulfonyl Chloride
This protocol is adapted from methodologies for the exhaustive chlorination of toluene derivatives.[[“]]
Materials and Equipment:
-
p-Toluenesulfonyl chloride
-
Chlorine gas
-
Iron(III) chloride (FeCl₃) as a catalyst
-
A multi-neck round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap (e.g., a sodium hydroxide solution)
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a fume hood, charge the round-bottom flask with p-toluenesulfonyl chloride and a catalytic amount of anhydrous iron(III) chloride (approximately 5% by weight of the starting material).
-
Heat the mixture to a molten state (melting point of p-toluenesulfonyl chloride is 67-69°C) under gentle stirring.[6]
-
Once the p-toluenesulfonyl chloride is molten, begin bubbling dry chlorine gas through the mixture via the gas inlet tube.
-
Maintain the reaction temperature between 70-80°C. The reaction is exothermic, so cooling may be necessary to control the temperature.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of chlorinated intermediates.
-
Continue the chlorination until the desired tetrachlorinated sulfonyl chloride is the predominant product. This may take several hours.
-
Upon completion, stop the flow of chlorine gas and allow the reaction mixture to cool to room temperature. The crude product, 2,3,4,5-tetrachloro-4-methylbenzenesulfonyl chloride, will solidify.
Step 2: Hydrolytic Desulfonylation to this compound
This protocol is based on the hydrolysis of aryl sulfonyl chlorides.[[“]]
Materials and Equipment:
-
Crude 2,3,4,5-tetrachloro-4-methylbenzenesulfonyl chloride from Step 1
-
Concentrated sulfuric acid
-
Water
-
Steam distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the crude 2,3,4,5-tetrachloro-4-methylbenzenesulfonyl chloride to a suitable flask for steam distillation.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 80% H₂SO₄) to the flask.
-
Heat the mixture and begin the steam distillation process. The high temperature and acidic conditions will facilitate the hydrolysis and removal of the sulfonyl chloride group.
-
The this compound product is volatile with steam and will co-distill. Collect the distillate, which will contain the product and water.
-
Extract the distillate with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Chlorination | Step 2: Hydrolytic Desulfonylation |
| Starting Material | p-Toluenesulfonyl chloride | 2,3,4,5-Tetrachloro-4-methylbenzenesulfonyl chloride |
| Key Reagents | Chlorine gas, Iron(III) chloride | Concentrated sulfuric acid, Water |
| Reaction Temperature | 70-80°C | 100-150°C (Steam Distillation) |
| Reaction Time | Several hours (monitor by GC-MS) | Dependent on distillation rate |
| Expected Product | 2,3,4,5-Tetrachloro-4-methylbenzenesulfonyl chloride | This compound |
| Anticipated Yield | Moderate to Good (highly dependent on conditions) | Good to Excellent |
| Purification Method | - (used crude in next step) | Steam distillation, Recrystallization/Chromatography |
Visualizations
Chemical Synthesis Pathway
References
- 1. scribd.com [scribd.com]
- 2. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. consensus.app [consensus.app]
- 6. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
Application of 1,2,3,4-Tetrachloro-5-Methylbenzene in Dye Synthesis: A Theoretical Overview and Hypothetical Protocol
Introduction
1,2,3,4-Tetrachloro-5-methylbenzene is a polychlorinated aromatic compound. While direct and specific applications of this particular isomer in the synthesis of commercial dyes are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a precursor or intermediate in the creation of novel chromophores. Chlorinated aromatic compounds are known to serve as building blocks in the synthesis of various dyes, including azo and anthraquinone dyes. The presence of multiple chlorine atoms on the benzene ring can influence the final properties of a dye, such as its color, fastness, and resistance to degradation.
This document provides a theoretical exploration of how this compound could be utilized in dye synthesis, based on established principles of organic chemistry and dye chemistry. A hypothetical experimental protocol for the synthesis of an azo dye is presented to illustrate a potential reaction pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and conducting synthetic procedures.
| Property | Value |
| Molecular Formula | C₇H₄Cl₄ |
| Molecular Weight | 229.91 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-100 °C |
| Boiling Point | 282.5 °C at 760 mmHg |
| Density | 1.58 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, benzene, and chloroform |
| CAS Number | 1006-32-2 |
Theoretical Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are one of the largest and most important classes of synthetic organic dyes. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.
Theoretically, this compound could be functionalized to introduce an amino group, which can then be diazotized. The resulting diazonium salt can subsequently be coupled with a suitable aromatic compound (e.g., a phenol or an aniline derivative) to form a highly conjugated azo dye. The four chlorine atoms would act as auxochromes, potentially shifting the color of the dye and enhancing its stability.
Hypothetical Experimental Protocol: Synthesis of a Novel Azo Dye
Disclaimer: The following protocol is a theoretical illustration and has not been experimentally validated. It is intended for informational purposes to guide potential research. Appropriate safety precautions must be taken when handling all chemicals.
Objective: To synthesize a novel azo dye using this compound as a starting material.
Step 1: Nitration of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of this compound to 50 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Filter the precipitated product, wash with cold water until neutral, and dry to obtain 2,3,4,5-tetrachloro-6-nitrotoluene.
Step 2: Reduction of the Nitro Group
-
In a 500 mL round-bottom flask, suspend 10 g of the synthesized 2,3,4,5-tetrachloro-6-nitrotoluene in 100 mL of ethanol.
-
Add 20 g of tin (II) chloride dihydrate and 50 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and add a 40% sodium hydroxide solution until the solution is strongly alkaline to precipitate the tin hydroxides.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield 2,3,4,5-tetrachloro-6-aminotoluene.
Step 3: Diazotization of the Amine
-
Dissolve 5 g of the synthesized 2,3,4,5-tetrachloro-6-aminotoluene in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of 2.5 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Step 4: Azo Coupling
-
In a separate beaker, dissolve 4 g of phenol in 50 mL of a 10% sodium hydroxide solution and cool to 5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A colored precipitate should form immediately.
-
Stir the reaction mixture for 1 hour.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the dye completely.
-
Filter the crude dye, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Logical Workflow of the Hypothetical Dye Synthesis
Application Notes and Protocols: The Role of 1,2,3,4-Tetrachloro-5-methylbenzene Derivatives in Pesticide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the insecticide Teflubenzuron, starting from precursors related to 1,2,3,4-tetrachloro-5-methylbenzene. Detailed experimental protocols for the key synthetic steps are provided, along with quantitative data and a discussion of the pesticide's mechanism of action.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various agrochemicals. While this compound itself is not a direct precursor in the most common synthetic routes, the structurally related compound, 1,2,3,4-tetrachlorobenzene, serves as a key starting material for the production of the benzoylurea insecticide, Teflubenzuron. This document outlines the multi-step synthesis of Teflubenzuron, providing detailed protocols for each reaction stage. Teflubenzuron is a potent insect growth regulator that acts by inhibiting chitin synthesis, a crucial process for insect development.
Synthetic Pathway Overview
The synthesis of Teflubenzuron is a multi-step process that begins with the nitration of 1,2,3,4-tetrachlorobenzene to form 2,3,4,5-tetrachloronitrobenzene. This intermediate is then reduced to 2,3,4,5-tetrachloroaniline. In a parallel synthesis, 2,6-difluorobenzamide is converted to 2,6-difluorobenzoyl isocyanate. Finally, a condensation reaction between 2,3,4,5-tetrachloroaniline and 2,6-difluorobenzoyl isocyanate yields the active ingredient, Teflubenzuron.
Experimental Workflow for Teflubenzuron Synthesis
Caption: Synthetic workflow for Teflubenzuron.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the Teflubenzuron synthesis.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reported Purity (%) | Reference |
| Nitration of 1,2,3,4-Tetrachlorobenzene | 1,2,3,4-Tetrachlorobenzene | 2,3,4,5-Tetrachloronitrobenzene | High | High | General Knowledge |
| Chlorination of 2,4,5-Trichloronitrobenzene | 2,4,5-Trichloronitrobenzene | 2,3,4,5-Tetrachloronitrobenzene | 96.3 | 99 | [CN102863340A][1] |
| Reduction of 2,3,4,5-Tetrachloronitrobenzene | 2,3,4,5-Tetrachloronitrobenzene | 2,3,4,5-Tetrachloroaniline | High | High | [PubChem CID: 13428][2] |
| Synthesis of 2,6-Difluorobenzoyl isocyanate from 2,6-Difluorobenzoyl chloride | 2,6-Difluorobenzoyl chloride | 2,6-Difluorobenzoyl isocyanate | 91.75 | 99.5 | [ChemicalBook][3] |
| Condensation of 3,5-dichloro-2,4-difluoroaniline and 2,6-difluorobenzoyl isocyanate | 3,5-dichloro-2,4-difluoroaniline | Teflubenzuron | 93.7 | >99 | [CN104876859A][4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrachloronitrobenzene via Nitration of 1,2,3,4-Tetrachlorobenzene
Materials:
-
1,2,3,4-Tetrachlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, cool a mixture of concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 1,2,3,4-tetrachlorobenzene to the cooled sulfuric acid with constant stirring.
-
From a dropping funnel, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude 2,3,4,5-tetrachloronitrobenzene from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 2: Synthesis of 2,3,4,5-Tetrachloroaniline via Reduction of 2,3,4,5-Tetrachloronitrobenzene
Materials:
-
2,3,4,5-Tetrachloronitrobenzene
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Solvent (e.g., ethanol, acetic acid)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction flask, suspend 2,3,4,5-tetrachloronitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).
-
Add iron powder or tin(II) chloride to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude aniline.
-
Filter the solid, wash with water, and dry.
-
The crude 2,3,4,5-tetrachloroaniline can be purified by recrystallization or column chromatography.[2]
Protocol 3: Synthesis of 2,6-Difluorobenzoyl isocyanate
Materials:
-
2,6-Difluorobenzamide
-
Oxalyl chloride ((COCl)₂) or Triphosgene
-
Anhydrous toluene or other inert solvent
-
Reaction flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 2,6-difluorobenzamide in anhydrous toluene.
-
Slowly add oxalyl chloride dropwise to the solution at room temperature.[5]
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Once the reaction is complete, carefully distill off the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 2,6-difluorobenzoyl isocyanate can be purified by vacuum distillation.[5]
Protocol 4: Synthesis of Teflubenzuron
Materials:
-
2,3,4,5-Tetrachloroaniline
-
2,6-Difluorobenzoyl isocyanate
-
Anhydrous toluene or other aprotic solvent
-
Reaction flask with magnetic stirrer and nitrogen inlet
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 2,3,4,5-tetrachloroaniline in anhydrous toluene.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate in anhydrous toluene to the aniline solution with stirring at room temperature.
-
A precipitate of Teflubenzuron will form. Continue stirring for a few hours to ensure the reaction goes to completion.
-
Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum to obtain Teflubenzuron.
Mechanism of Action: Chitin Synthesis Inhibition
Teflubenzuron belongs to the benzoylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis.[6] Chitin is a vital structural component of the insect's exoskeleton (cuticle) and peritrophic membrane in the midgut.
The biosynthesis of chitin is a multi-step enzymatic pathway. The final step, the polymerization of N-acetylglucosamine (GlcNAc) residues, is catalyzed by the enzyme chitin synthase. Teflubenzuron is believed to interfere with this final step, although the exact molecular target is still under investigation. The prevailing hypothesis suggests that it does not directly inhibit the catalytic site of chitin synthase but rather affects the transport or integration of chitin polymers into the cuticle matrix. This disruption leads to an improperly formed and weakened cuticle.
During the molting process, when the insect sheds its old exoskeleton and forms a new one, the inability to produce a functional cuticle is lethal. The insect is unable to withstand the internal pressure during ecdysis or is left with a fragile, malformed cuticle that cannot provide adequate support or protection, leading to death.
Signaling Pathway of Chitin Synthesis and Inhibition by Teflubenzuron
Caption: Insect chitin biosynthesis pathway and its inhibition by Teflubenzuron.
References
- 1. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- 2. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzoyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 4. CN104876859A - Fluazuron and preparing method thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Teflubenzuron (Ref: CME 13406) [sitem.herts.ac.uk]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Chlorinated Benzenes
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated benzenes. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for chlorinated benzenes?
A1: The most frequent cause of peak tailing is active sites within the GC system. These can be present in the inlet liner, at the head of the analytical column, or even within the MS ion source.[1][2][3] Chlorinated phenols, which can be present as impurities or degradation products, are particularly prone to tailing.[4]
Q2: Why am I seeing poor sensitivity for higher molecular weight chlorinated benzenes?
A2: Poor sensitivity for later-eluting, higher molecular weight compounds can be due to several factors, including insufficient injector or transfer line temperatures, contamination in the ion source, or a loss of analyte due to degradation or adsorption in the GC flow path.[4][5]
Q3: How can I resolve co-eluting chlorinated benzene isomers?
A3: Isomer co-elution is a common challenge. Optimizing the GC temperature program (slower ramp rates), selecting a column with a different stationary phase (e.g., a mid-polarity column like an Rtx-624 instead of a standard DB-5), or using a longer column can improve separation.[6]
Q4: What should I do if I observe ghost peaks in my blank runs?
A4: Ghost peaks indicate contamination or carryover.[7] Common sources include a contaminated syringe, septum bleed, or residue in the inlet. To resolve this, bake out the GC system at a high temperature, replace the inlet liner and septum, and rinse the syringe with a high-purity solvent.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of chlorinated benzenes.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites: Contamination or degradation of the inlet liner, column, or ion source creates active sites that interact with analytes.[1][2][3] Using halogenated solvents like dichloromethane can also lead to the formation of ferrous chloride in the ion source, causing tailing.[8][9][10] | 1. Inlet Maintenance: Replace the inlet liner with a deactivated one. Consider using a liner with glass wool to trap non-volatile residues.[11] 2. Column Maintenance: Trim 10-15 cm from the front of the column to remove accumulated non-volatile contaminants. 3. Ion Source Cleaning: If tailing persists, clean the ion source according to the manufacturer's instructions.[5][12][13] 4. Solvent Choice: Avoid halogenated solvents if possible to prevent ion source contamination.[8][9][10] |
| Peak Fronting | Column Overload: Injecting too much sample or a sample that is too concentrated can lead to fronting peaks.[2][14] | 1. Dilute Sample: Decrease the concentration of the sample. 2. Reduce Injection Volume: Inject a smaller volume onto the column. 3. Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column. |
Problem 2: Low Sensitivity or Poor Signal-to-Noise
| Symptom | Potential Cause | Recommended Solution |
| Overall Low Signal | Dirty Ion Source: Over time, the ion source can become contaminated, leading to reduced ionization efficiency and lower signal for all compounds.[5] Improper MS Tuning: An out-of-date or poorly optimized MS tune will result in suboptimal performance. | 1. Clean Ion Source: Perform routine ion source cleaning. Some systems offer automated self-cleaning features.[15] 2. Tune Mass Spectrometer: Regularly tune the mass spectrometer to ensure optimal sensitivity and mass accuracy.[16] |
| Loss of Response for Specific Compounds | Analyte Degradation/Adsorption: Active or thermally labile compounds may degrade in a hot inlet or adsorb to active sites in the system.[4][14] | 1. Optimize Inlet Temperature: Lower the inlet temperature to minimize thermal degradation. 2. Use Deactivated Supplies: Ensure all liners and columns are properly deactivated.[2] |
| High Background Noise | Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to bleed, increasing background noise. Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high baseline. | 1. Check Column Temperature: Ensure the oven temperature program does not exceed the column's maximum limit. 2. Install Gas Filters: Use high-quality carrier gas and install purifiers to remove oxygen and moisture.[1] |
Problem 3: Retention Time Shifts
| Symptom | Potential Cause | Recommended Solution |
| Gradual Shift Over Time | Column Aging: The stationary phase can degrade over time, leading to shifts in retention times. Column Contamination: Buildup of non-volatile material at the head of the column can alter its properties. | 1. Trim the Column: Remove a small portion from the front of the column. 2. Replace the Column: If trimming does not resolve the issue, the column may need to be replaced. |
| Sudden, Erratic Shifts | Leaks in the System: A leak in the carrier gas flow path will cause pressure fluctuations and unstable retention times. Inconsistent Oven Temperature: A malfunctioning oven can lead to poor retention time reproducibility. | 1. Perform a Leak Check: Check all fittings and connections from the gas source to the detector. 2. Verify Oven Temperature: Confirm that the oven temperature is accurate and stable. |
Experimental Protocols
Standard Protocol for Chlorinated Benzene Analysis
This protocol provides a general methodology for the analysis of chlorinated benzenes in environmental samples. Optimization may be required based on the specific matrix and target analytes.
1. Sample Preparation (Sediment Example)
-
Spike the wet sediment sample with a deuterated internal standard (e.g., 1,2-dibromobenzene).[6]
-
Dry the sample using anhydrous sodium sulfate.[6]
-
Extract the sample with a pentane/acetone mixture (4:1) by shaking for 24 hours.[6]
-
Clean up the extract using a silica gel column to remove interferences.[6][17]
2. GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | Rtx-624 (60 m x 0.32 mm, 1.8 µm film) or equivalent mid-polarity column.[6] | Provides good separation of chlorinated benzene isomers.[6] |
| Carrier Gas | Helium at a constant flow of 2 mL/min.[6] | Inert gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless or Pulsed Split | Splitless is used for trace-level analysis to maximize sensitivity.[18] |
| Injector Temp. | 250 °C | Ensures efficient vaporization of all chlorinated benzenes. |
| Oven Program | 60°C (hold 2 min), ramp 5°C/min to 200°C, ramp 10°C/min to 250°C (hold 9 min).[6] | A temperature ramp allows for the separation of compounds with a wide range of boiling points.[19] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions for each target analyte.[6] |
| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | A standard temperature for quadrupole mass analyzers. |
Visualized Workflows
The following diagrams illustrate key workflows in the GC-MS analysis and troubleshooting process.
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A standard workflow for GC-MS analysis of chlorinated benzenes.
References
- 1. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 2. youtube.com [youtube.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 5. Agilent GC-MS Maintenance: Restek’s Quick Reference Guide [restek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 8. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blog [phenomenex.blog]
- 12. m.youtube.com [m.youtube.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. gcms.cz [gcms.cz]
- 16. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 17. canadacommons.ca [canadacommons.ca]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Optimizing GC Column Selection for Tetrachlorotoluene Isomer Separation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the gas chromatography (GC) column selection for the challenging separation of tetrachlorotoluene isomers. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate method development and resolve common analytical issues.
Troubleshooting Guide: Resolving Common Issues in Tetrachlorotoluene Isomer Separation
Gas chromatographic separation of tetrachlorotoluene isomers can be complex due to their similar physicochemical properties. Below are common problems encountered during analysis and systematic approaches to their resolution.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Stationary Phase: The column's stationary phase lacks the selectivity to differentiate between the isomers. 2. Suboptimal Temperature Program: The oven temperature ramp rate is too fast, or the initial/final hold times are insufficient. 3. Incorrect Column Dimensions: The column is too short, has too large an internal diameter, or the film thickness is not suitable. 4. Carrier Gas Flow Rate: The flow rate is too high or too low, leading to decreased efficiency. | 1. Select a Different Stationary Phase: If using a non-polar column (e.g., DB-5), consider a mid-polarity column (e.g., DB-1701) to introduce different separation mechanisms (dipole-dipole interactions). A dual-column setup with different polarities can be used for confirmation. 2. Optimize Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min or lower). Increase initial and final hold times to allow for better separation of early and late eluting isomers. 3. Use a Longer Column: Increase column length (e.g., from 30 m to 60 m) to enhance theoretical plates and improve resolution. Consider a smaller internal diameter (e.g., 0.25 mm) for higher efficiency. 4. Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to the optimal linear velocity for the chosen carrier gas (e.g., Helium, Hydrogen). |
| Peak Tailing | 1. Active Sites in the System: The injector liner, column, or detector may have active sites that interact with the analytes. 2. Column Contamination: Non-volatile residues have accumulated at the head of the column. 3. Improper Column Installation: The column is not cut properly or is installed at the incorrect depth in the injector or detector. | 1. Use an Inert Flow Path: Employ deactivated injector liners and gold-plated seals. Utilize columns specifically designed for inertness (e.g., "ms" or "UI" designated columns). 2. Perform Column Maintenance: Trim the first 10-15 cm of the column from the injector end. Bake out the column at a high temperature (within its specified limits). 3. Re-install the Column: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your specific GC model. |
| Peak Fronting | 1. Column Overload: The concentration of the injected sample is too high for the column's capacity. 2. Incompatible Sample Solvent: The solvent is too strong or has a significantly different polarity compared to the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Change the Solvent: Use a solvent that is more compatible with the stationary phase. |
| Inconsistent Retention Times | 1. Leaks in the System: Leaks in the gas lines, septum, or column fittings can cause fluctuations in flow and pressure. 2. Unstable Oven Temperature: The GC oven is not maintaining a stable and reproducible temperature profile. 3. Carrier Gas Supply Issues: Inconsistent pressure from the gas cylinder or generator. | 1. Perform a Leak Check: Systematically check all fittings and connections with an electronic leak detector. 2. Verify Oven Performance: Calibrate the oven temperature using a certified probe. 3. Check Gas Supply: Ensure a stable output pressure from the gas source. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a GC column for tetrachlorotoluene isomer separation?
A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column. For the stationary phase, begin with a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). This type of column separates compounds primarily based on their boiling points. If co-elution is observed, a mid-polarity column with a higher phenyl content or a cyanopropylphenyl-methylpolysiloxane phase (e.g., DB-1701) should be considered to exploit differences in polarity among the isomers.
Q2: How does the choice of stationary phase polarity affect the separation of tetrachlorotoluene isomers?
Stationary phase polarity is a critical factor.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) separate isomers primarily by their boiling points. Isomers with lower boiling points will elute first.
-
Mid-polarity to polar phases (e.g., with higher phenyl content or cyanopropyl functionalities) introduce additional separation mechanisms based on dipole-dipole interactions and polarizability. This can alter the elution order and resolve isomers that co-elute on non-polar columns.
Q3: Can I use a single column for the analysis of all tetrachlorotoluene isomers?
While a single high-resolution capillary column may provide adequate separation for some isomer pairs, achieving baseline separation of all possible tetrachlorotoluene isomers on a single column can be challenging. For comprehensive and confirmatory analysis, a dual-column setup with two columns of different polarities (e.g., a DB-5ms and a DB-1701) connected to two separate detectors or a mass spectrometer is often recommended.
Q4: What are the key GC parameters to optimize for better separation?
Beyond column selection, the following parameters are crucial:
-
Oven Temperature Program: A slow temperature ramp and appropriate hold times are essential.
-
Carrier Gas and Flow Rate: Using a high-efficiency carrier gas like hydrogen or helium at its optimal linear velocity will improve resolution.
-
Injection Technique: A splitless or pulsed splitless injection can improve the transfer of analytes to the column, resulting in sharper peaks.
Q5: What should I do if I observe "ghost peaks" in my chromatogram?
Ghost peaks are unexpected peaks that appear in a blank run or in the sample chromatogram. They are often caused by contamination in the injector, carrier gas, or from septum bleed.
-
Troubleshooting Steps:
-
Perform a "bake-out" of the injector and column.
-
Replace the injector septum and liner.
-
Ensure high-purity carrier gas and functioning gas traps.
-
Inject a solvent blank to confirm the source of contamination.
-
Experimental Protocols
Below are representative starting methodologies for the separation of tetrachlorotoluene isomers on commonly used GC columns. These should be considered as starting points and may require further optimization for specific instrumentation and sample matrices.
Method 1: Non-Polar Column (DB-5 type)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms, Restek Rxi-5ms)
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
-
Injector: Splitless, 250°C, 1 µL injection volume
-
Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS)
Method 2: Mid-Polarity Column (DB-1701 type)
-
Column: (14%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., Agilent J&W DB-1701, Restek Rtx-1701)
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 120°C, hold for 2 minutes
-
Ramp: 8°C/min to 260°C
-
Final Hold: Hold at 260°C for 10 minutes
-
-
Injector: Splitless, 260°C, 1 µL injection volume
-
Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS)
Quantitative Data Summary
The following table summarizes typical performance characteristics for the separation of tetrachlorotoluene isomers on different stationary phases. Please note that actual retention times and resolution values may vary depending on the specific instrument and analytical conditions.
| Stationary Phase | Typical Elution Order | Resolution (Rs) of Critical Pairs | Advantages | Limitations |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Primarily by boiling point. | Generally good, but some isomer pairs may co-elute. | Robust, low bleed, good general-purpose column. | May not resolve all isomers with very similar boiling points. |
| (14%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-1701) | Influenced by both boiling point and polarity. | Can resolve isomers that co-elute on non-polar phases. | Enhanced selectivity for polarizable compounds. | May have higher bleed at elevated temperatures compared to non-polar columns. |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17) | Stronger separation based on aromatic character and polarity. | Potentially provides unique selectivity for certain isomer pairs. | Good for confirmation analysis. | Higher bleed and lower maximum operating temperature. |
Data presented is a qualitative summary based on typical column performance for chlorinated aromatic compounds. Specific quantitative data for all tetrachlorotoluene isomers is limited in publicly available literature and should be determined empirically.
Visualization of the GC Column Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a GC column for tetrachlorotoluene isomer separation.
Caption: Logical workflow for GC column selection and method optimization.
reducing matrix interference in 1,2,3,4-tetrachloro-5-methylbenzene analysis
Technical Support Center: Analysis of 1,2,3,4-Tetrachloro-5-methylbenzene
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix interference in the GC-MS analysis of this compound?
A1: Matrix interference in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound typically arises from co-eluting compounds from the sample matrix. These interferences can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of quantification.[1][2] Common sources of interference include:
-
Complex Sample Matrices: Samples such as soil, sediment, biological tissues, and crude oil contain a multitude of organic and inorganic compounds that can co-extract with the analyte.[3]
-
Active Sites in the GC System: Non-volatile matrix components can accumulate in the GC inlet and at the head of the analytical column, creating active sites. These sites can interact with the analyte, leading to peak tailing, reduced response, or signal enhancement.[1][4]
-
Ion Source Fouling: Matrix components can contaminate the MS ion source, leading to a gradual or sudden decrease in signal intensity and a change in the ion ratios.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a neat solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).[5] A significant difference between the slopes indicates the presence of matrix effects.
Another approach is to perform a post-extraction spike recovery experiment. A known amount of this compound is added to a blank matrix extract, and the recovery is calculated. A recovery significantly different from 100% (e.g., outside the 80-120% range) suggests matrix-induced signal suppression or enhancement.
Q3: What are the primary strategies to reduce matrix interference?
A3: The primary strategies to mitigate matrix interference can be categorized into three main areas:
-
Sample Preparation and Cleanup: The goal is to remove interfering compounds from the sample extract before analysis.[6][7]
-
Calibration and Quantification Strategies: These methods aim to compensate for matrix effects that cannot be eliminated through cleanup.[1][8]
-
GC-MS System Optimization and Maintenance: Proper instrument setup and maintenance can minimize the impact of matrix components.[4][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape can be an indication of active sites in the GC system, often exacerbated by matrix components.
Troubleshooting Steps:
-
Inlet Maintenance:
-
Action: Replace the GC inlet liner and septum. Use a liner with glass wool to help trap non-volatile matrix components.[4]
-
Rationale: The inlet is the first point of contact for the sample, and contamination here is a common cause of peak shape issues.
-
-
Column Maintenance:
-
Action: Trim the first 0.5 to 1 meter of the analytical column.
-
Rationale: Non-volatile residues from the matrix can accumulate at the head of the column, creating active sites.[9]
-
-
Sample Dilution:
-
Action: Dilute the sample extract with a suitable solvent.
-
Rationale: Dilution reduces the concentration of matrix components introduced into the GC system, which can lessen their impact on the chromatography.[8]
-
Logical Flow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Issue 2: Inconsistent Quantitative Results (Poor Reproducibility)
Inconsistent results are often a sign of variable matrix effects between samples or a contaminated analytical system.
Troubleshooting Steps & Experimental Protocols:
-
Implement a Robust Sample Cleanup Procedure:
-
Method: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.
-
Experimental Protocol: SPE Cleanup
-
Sample Loading: Load 1 mL of the sample extract (dissolved in hexane) onto a pre-conditioned silica gel SPE cartridge (e.g., 500 mg, 3 mL).
-
Washing: Wash the cartridge with 5 mL of hexane to elute less polar interferences.
-
Elution: Elute the this compound with 5 mL of a 1:1 mixture of hexane and dichloromethane.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the cleaned extract by GC-MS.
-
-
-
Use an Internal Standard:
-
Method: The use of a stable isotope-labeled internal standard is the most reliable way to correct for matrix effects.[8]
-
Experimental Protocol: Internal Standard Calibration
-
Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C₆-1,2,4,5-tetrachlorobenzene) to all samples, calibration standards, and blanks before analysis.
-
Quantification: Quantify the this compound by calculating the ratio of its peak area to the peak area of the internal standard.
-
-
-
Employ Matrix-Matched Calibration:
-
Method: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[5]
-
Experimental Protocol: Matrix-Matched Calibration
-
Prepare Blank Extract: Extract a blank matrix sample (known to be free of the analyte) using the same procedure as for the unknown samples.
-
Prepare Standards: Spike the blank matrix extract with known concentrations of this compound to create a series of calibration standards.
-
Analyze and Calibrate: Analyze the matrix-matched standards and the unknown samples. Construct the calibration curve using the standards prepared in the matrix.
-
-
Data Presentation: Comparison of Cleanup and Calibration Strategies
The following table summarizes the expected performance of different approaches for the analysis of this compound in a complex soil matrix.
| Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| No Cleanup, Solvent Calibration | 145% | 25% | Significant matrix enhancement observed. |
| SPE Cleanup, Solvent Calibration | 95% | 10% | Cleanup effectively reduces matrix effects. |
| No Cleanup, Matrix-Matched Calibration | 102% | 8% | Compensates for matrix effects but requires a representative blank matrix. |
| SPE Cleanup, Internal Standard Calibration | 99% | 4% | The most robust and accurate method, combining cleanup and internal standard correction. |
Experimental Workflow for Reducing Matrix Interference
Caption: A comprehensive workflow for minimizing matrix interference.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Extraction of Chlorinated Hydrocarbons from Sediment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of chlorinated hydrocarbons from sediment samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of chlorinated hydrocarbons from sediment.
| Problem | Possible Causes | Solutions |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the target analytes and sediment matrix. Extraction time or temperature may be insufficient. | - Solvent Selection: Use a solvent mixture with appropriate polarity. A common effective mixture is n-hexane/acetone (1:1, v/v). For wet sediments, a polar solvent like acetone or methanol should be used first to remove water, followed by a less polar solvent mixture.[1][2] - Optimize Parameters: Increase extraction time, temperature, or pressure (for PFE/ASE). For ultrasonic extraction, ensure sufficient sonication cycles.[3] - Sample Preparation: Ensure the sample is homogenous. Grinding the sample to a smaller particle size can improve extraction efficiency, but be cautious of potential analyte loss during this step.[4] |
| Analyte Loss During Sample Preparation: Volatilization of analytes can occur during drying. | - Sample Handling: For volatile compounds, it is recommended to extract wet sediments to avoid losses during drying.[1] If drying is necessary, consider freeze-drying. - Mixing with Drying Agent: For wet samples, mixing with anhydrous sodium sulfate can form a free-flowing powder suitable for extraction.[1] | |
| Matrix Effects: Co-extracted substances from the sediment (e.g., humic acids, sulfur) can interfere with the analysis. | - Cleanup Steps: Incorporate a cleanup step after extraction. Florisil columns are effective for removing polar interferences.[2][5] Elemental sulfur can be removed using activated copper.[6] | |
| Poor Reproducibility | Inconsistent Sample Homogeneity: Sediment samples can be heterogeneous, leading to variability between subsamples. | - Homogenization: Thoroughly mix the entire sample before taking an aliquot for extraction. Sieving the sediment can also improve consistency.[7] |
| Variable Extraction Conditions: Inconsistent application of extraction parameters (time, temperature, solvent volume). | - Standard Operating Procedures (SOPs): Strictly follow a detailed SOP for all samples in a batch. Ensure equipment is calibrated and functioning correctly. | |
| Instrumental Interference | Co-elution: Matrix components may co-elute with target analytes during chromatographic analysis. | - Cleanup: Employ the cleanup procedures mentioned above (e.g., Florisil, activated copper).[2][5][6] - Chromatographic Optimization: Adjust the gas chromatography (GC) temperature program or use a different GC column to improve separation. |
| Contamination: Contaminants from solvents, glassware, or the extraction system itself. | - High-Purity Reagents: Use high-purity solvents and reagents.[5] - Glassware Cleaning: Scrupulously clean all glassware, rinsing with the solvent to be used before use.[5] - Method Blanks: Regularly run laboratory reagent blanks to check for contamination from the entire analytical process.[5] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most efficient for chlorinated hydrocarbons in sediment?
A1: Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), has been shown to exhibit higher extraction efficiency than the standard Soxhlet extraction.[8][9][10] Microwave-Assisted Extraction (MAE) also offers high extraction efficiencies comparable to Soxhlet but with significantly shorter extraction times and reduced solvent consumption.[2][11][12]
Q2: What is the best solvent system for extracting chlorinated hydrocarbons from sediment?
A2: A mixture of a nonpolar solvent and a more polar solvent is often effective. For example, n-hexane-acetone (1:1, v/v) has been successfully used for MAE of short-chain chlorinated alkanes.[2] For wet sediments, a two-step approach is often recommended: first, a polar solvent like acetone to remove water, followed by a less polar solvent or solvent mixture such as acetone/hexane.[1]
Q3: How can I remove interferences from my sediment extract?
A3: Common interferences include elemental sulfur and polar organic compounds. Sulfur can be removed by passing the extract through a column containing activated copper.[6] Polar interferences can be removed using adsorbents like Florisil in a column chromatography cleanup step.[2][5]
Q4: Should I extract my sediment samples wet or dry?
A4: Wet extraction is often recommended to avoid the potential loss of volatile chlorinated hydrocarbons during the drying process.[1] If you are extracting wet sediment, you can mix it with a drying agent like anhydrous sodium sulfate to create a free-flowing mixture.[1]
Q5: How long should I extract my samples?
A5: Extraction time varies significantly depending on the method:
-
Soxhlet: Typically requires 16-24 hours.[13]
-
Automated Soxhlet: Can be much shorter, around 2 hours.[14]
-
MAE: Can be as short as 15 minutes.[2]
-
PFE/ASE: Often completed in under 30 minutes per sample.
-
Ultrasonic Extraction: May require multiple cycles, for example, four 15-minute cycles.[3]
Data on Extraction Efficiency
The following table summarizes the performance of different extraction techniques for chlorinated hydrocarbons from sediment based on available literature.
| Extraction Method | Analytes | Solvent | Extraction Time | Recovery/Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | Short-Chain Chlorinated Alkanes (SCCPs) | n-hexane-acetone (1:1, v/v) | 15 min | 90% | [2] |
| Accelerated Solvent Extraction (ASE) | Chlorinated Paraffins (CPs) | n-hexane/dichloromethane (1:1, v/v) | Not Specified | SCCPs: 79.0% ± 5.4%, MCCPs: 76.5% ± 9.2%, LCCPs: 94.5% ± 5.0% | [15] |
| Ultrasonic Extraction | Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatics | n-hexane-acetone (1:1, v/v) | 4 x 15 min cycles | >90% | [3] |
| Sonication | Aromatic hydrocarbons, Aliphatics, and PCBs | Methylene chloride-methanol (2:1) | Not Specified | Aromatics: 92%, Aliphatics & PCBs: 96% | [7] |
| Automatic Soxhlet | Polycyclic Aromatic Hydrocarbons (PAHs) | Not Specified | Not Specified | >85%, in most cases near 100% | [16] |
Experimental Protocols
Soxhlet Extraction (Based on EPA Method 3540C)
-
Sample Preparation: Mix 10 g of the solid sediment sample with 10 g of anhydrous sodium sulfate.[13]
-
Thimble Loading: Place the mixture into an extraction thimble. The thimble should drain freely.[13]
-
Apparatus Setup: Place approximately 300 mL of the chosen extraction solvent (e.g., methylene chloride/acetone 1:1 v/v) into a 500-mL round-bottom flask with boiling chips.[13]
-
Extraction: Attach the flask to the Soxhlet extractor and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[13]
-
Concentration: After extraction, cool the apparatus and concentrate the extract using a Kuderna-Danish (K-D) concentrator.[5]
-
Cleanup (if necessary): Proceed with cleanup steps as required (e.g., sulfur removal, Florisil column).[5]
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) (Based on EPA Method 3545A)
-
Sample Preparation: Mix the sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth to form a free-flowing powder.[4]
-
Cell Loading: Place the prepared sample into an extraction cell.
-
Instrument Setup: Set the extraction parameters on the PFE/ASE system, including temperature (typically 100-180 °C), pressure (typically 1500-2000 psi), solvent (e.g., acetone/hexane 1:1), and extraction cycles.[17][18]
-
Extraction: The instrument automatically performs the extraction by heating and pressurizing the solvent in the cell containing the sample.
-
Collection: The extract is collected in a vial.
-
Post-Extraction: The extract may require concentration or solvent exchange before analysis.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Place a known amount of sediment (e.g., 5 g) into the microwave extraction vessel.[2]
-
Solvent Addition: Add the extraction solvent (e.g., 30 ml of n-hexane-acetone 1:1, v/v).[2]
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters, such as temperature (e.g., 115 °C) and time (e.g., 15 min).[2]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool before opening. Filter the extract to remove sediment particles.
-
Cleanup: The extract can then be subjected to cleanup procedures if necessary.
Visualizations
Caption: Overview of the general experimental workflow for chlorinated hydrocarbon extraction from sediment.
Caption: A logical troubleshooting guide for addressing low analyte recovery.
References
- 1. cefas.co.uk [cefas.co.uk]
- 2. Microwave-assisted extraction versus Soxhlet extraction for the analysis of short-chain chlorinated alkanes in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment (Journal Article) | ETDEWEB [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of polycyclic aromatic hydrocarbons in sediment reference materials by microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of different methods for extraction of polycyclic aromatic hydrocarbons (PAHs) from Sicilian (Italy) coastal area sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. policycommons.net [policycommons.net]
minimizing degradation of 1,2,3,4-tetrachloro-5-methylbenzene during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,2,3,4-tetrachloro-5-methylbenzene during analytical procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to its degradation and inaccurate quantification.
Issue 1: Poor Peak Shape and Tailing in Gas Chromatography (GC) Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor resolution from adjacent peaks.
-
Inconsistent peak areas and poor reproducibility.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet or Column | Polar or active sites in the GC system can interact with the analyte, causing peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for the analysis of persistent organic pollutants (POPs).[1][2] Regularly replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues. |
| Improper Column Installation | If the GC column is installed too high or too low in the inlet, it can create dead volumes and lead to peak tailing.[3] Ensure the column is installed at the correct depth according to the manufacturer's instructions for your specific GC model. |
| Contamination of the Ion Source (GC-MS) | The use of halogenated solvents, such as dichloromethane, can lead to the formation of ferrous chloride in the mass spectrometer's ion source, causing peak tailing for halogenated compounds.[4][5] If possible, use non-halogenated solvents for sample preparation. If halogenated solvents are necessary, regular cleaning of the ion source is crucial. |
| Inadequate Initial Oven Temperature | If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column, resulting in peak broadening and tailing. The initial oven temperature should be at least 20°C below the boiling point of the solvent. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. If you suspect column overload, dilute your sample and re-inject. |
Issue 2: Analyte Loss and Suspected Degradation
Symptoms:
-
Lower than expected analyte response.
-
Presence of unexpected peaks in the chromatogram.
-
Poor recovery during sample preparation and analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Thermal Degradation in the GC Inlet | High inlet temperatures can cause thermally labile compounds to degrade. For chlorinated hydrocarbons, this can involve dehydrochlorination or other decomposition reactions.[6] Optimize the injector temperature to the lowest possible temperature that still allows for efficient volatilization of this compound. A programmable temperature vaporizer (PTV) inlet can provide better control over the injection temperature profile and minimize thermal stress on the analyte.[7] |
| Photodegradation during Sample Storage and Handling | Chlorinated aromatic hydrocarbons can be susceptible to photodegradation, especially when dissolved in certain organic solvents and exposed to UV light.[8] Store standard solutions and sample extracts in amber vials and minimize their exposure to direct sunlight or fluorescent lighting. |
| Reaction with Solvents or Reagents | Ensure that all solvents and reagents used in the sample preparation are of high purity and are inert towards the analyte. For example, avoid using solvents that may contain reactive impurities. |
| Adsorption to Labware | Use silanized glassware to minimize the adsorption of the analyte to active sites on the glass surface. |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation products of this compound during GC analysis?
A1: While specific studies on the thermal degradation products of this compound are limited, degradation of similar polychlorinated aromatic compounds often involves dehydrochlorination (loss of HCl) to form less chlorinated species or other rearrangement products. Thermal stress in the GC inlet is a primary cause of such degradation.[6]
Q2: What type of GC column is recommended for the analysis of this compound?
A2: A low-polarity to mid-polarity capillary column is generally suitable for the analysis of chlorinated benzenes. Columns such as a DB-5ms or an equivalent phase are commonly used for the analysis of persistent organic pollutants and offer good resolution and inertness.[9]
Q3: How can I confirm if degradation is occurring in the GC inlet versus on the column?
A3: To differentiate between inlet and in-column degradation, you can perform a simple diagnostic test. First, analyze the sample with your standard method. Then, lower the injector temperature significantly (e.g., by 50°C) and inject again. If the degradation peaks decrease relative to the parent analyte peak, the degradation is likely occurring in the inlet. If the peak shape of the parent analyte improves and tailing is reduced, this also points to inlet-related issues.
Q4: Are there any specific recommendations for sample preparation to minimize degradation?
A4: Yes, during sample preparation, it is important to use high-purity solvents and minimize the exposure of the sample to heat and light. If a concentration step is required, use a gentle stream of nitrogen at a controlled temperature. Avoid evaporating the sample to complete dryness, as this can increase the loss of volatile and semi-volatile compounds.
Q5: What are the ideal storage conditions for standard solutions of this compound?
A5: Standard solutions should be stored in a refrigerator or freezer at low temperatures (e.g., 4°C or -20°C) in tightly sealed amber glass vials to protect them from light and prevent solvent evaporation. Before use, allow the standards to come to room temperature to ensure accurate volume measurements.
Experimental Protocols
The following is a general experimental protocol for the analysis of this compound in an environmental matrix (e.g., soil) by GC-MS. This protocol is based on established methods for chlorinated hydrocarbons and should be validated in your laboratory.
1. Sample Extraction
-
Weigh approximately 10 g of the homogenized soil sample into a clean extraction vessel.
-
Add a known amount of a suitable surrogate standard (e.g., a deuterated or ¹³C-labeled analog of a chlorinated benzene).
-
Extract the sample with an appropriate solvent, such as a mixture of hexane and acetone (1:1, v/v), using a technique like sonication or accelerated solvent extraction (ASE).
-
After extraction, carefully separate the solvent from the solid matrix.
2. Extract Cleanup
-
The raw extract may contain interfering compounds that can affect the analysis. A cleanup step using solid-phase extraction (SPE) with silica gel or Florisil is recommended.
-
Condition the SPE cartridge with the extraction solvent.
-
Load the sample extract onto the cartridge.
-
Elute the target analytes with a suitable solvent or solvent mixture.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of an internal standard (e.g., a different deuterated or ¹³C-labeled compound) just before analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, Temperature: 250°C (can be optimized)
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 5°C/min, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound and the internal/surrogate standards.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Visualizations
The following diagrams illustrate key workflows and relationships to aid in understanding the analytical process and troubleshooting degradation issues.
Caption: A generalized workflow for the analysis of this compound.
Caption: Troubleshooting logic for degradation issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. d-nb.info [d-nb.info]
selecting appropriate internal standards for chlorinated toluene analysis
Technical Support Center: Analysis of Chlorinated Toluenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of chlorinated toluenes using internal standards.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated toluenes.
Question: Why are my analyte peaks tailing?
Answer:
Peak tailing for chlorinated toluenes can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing.
-
Solution: Use deactivated liners and columns. If tailing persists, you may need to trim the first few centimeters of the column or replace it. Silanizing the injector liner can also help to reduce active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Temperature: If the injector or column temperature is too low, it can result in slow vaporization and peak tailing.
-
Solution: Ensure your injector and oven temperatures are optimized for the volatility of chlorinated toluenes.
-
Question: I am observing ghost peaks in my chromatogram. What is the cause and how can I resolve it?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from several sources:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. This is common when analyzing samples with high concentrations of analytes.
-
Solution: Implement a thorough rinse of the injection syringe with a suitable solvent between injections. Running a solvent blank after a high-concentration sample can help confirm and flush out any carryover.
-
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can introduce ghost peaks.
-
Solution: Use high-purity gases and solvents. Installing or replacing gas purifiers can also help.
-
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds that appear as ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Question: My retention times are shifting between runs. What could be the issue?
Answer:
Retention time variability can compromise the identification and quantification of your analytes. Common causes include:
-
Fluctuations in Carrier Gas Flow Rate: Inconsistent flow rates will lead to shifts in retention times.
-
Solution: Check for leaks in the gas lines and ensure the gas regulators are functioning correctly.
-
-
Column Issues: Column degradation or contamination can alter the retention characteristics.
-
Solution: Condition the column regularly. If the problem persists, the column may need to be replaced.
-
-
Oven Temperature Instability: Inconsistent oven temperatures will directly impact retention times.
-
Solution: Verify that your GC oven is properly calibrated and maintaining a stable temperature.
-
Question: I am having difficulty separating isomers of dichlorotoluene. What can I do?
Answer:
Co-elution of isomers is a common challenge in the analysis of chlorinated toluenes. Here are some strategies to improve separation:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting isomers.
-
Select an Appropriate GC Column: A longer column or a column with a different stationary phase chemistry may provide better separation. For chlorinated aromatic compounds, a mid-polarity column can sometimes offer better selectivity than a non-polar column.
-
Use a Different Ionization Technique: While Electron Ionization (EI) is standard, Chemical Ionization (CI) can sometimes provide different fragmentation patterns that may help to distinguish between co-eluting isomers based on their mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard in chlorinated toluene analysis?
A1: An internal standard (IS) is a known amount of a compound added to a sample to aid in the quantification of the analytes of interest.[1] It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1] The concentration of the analyte is determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve.
Q2: What are the key criteria for selecting a suitable internal standard?
A2: An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the chlorinated toluene analytes to ensure similar behavior during extraction and analysis.[2]
-
Good Resolution: It must be well-separated chromatographically from the analytes and any matrix interferences.[1]
-
Not Present in the Sample: The internal standard should not be naturally present in the samples being analyzed.[2]
-
Stability: It must be stable throughout the entire analytical procedure.
Q3: What are the best internal standards for the analysis of chlorinated toluenes by GC-MS?
A3: For GC-MS analysis, isotopically labeled analogs of the target analytes are generally the best choice for an internal standard.[2] This is because they have nearly identical chemical and physical properties to the unlabeled analyte, leading to similar extraction efficiencies and chromatographic behavior.[2] For chlorinated toluenes, toluene-d8 (deuterated toluene) is an excellent choice. Other suitable options, particularly if a deuterated analog is not available or if matrix interferences are an issue, include brominated or other halogenated aromatic compounds that are not present in the sample, such as 1,3,5-tribromobenzene or 2,5-dibromotoluene .[3]
Q4: How do I prepare my internal standard solution?
A4: The internal standard should be added to all samples, calibration standards, and blanks at a constant concentration.[1] It is recommended to prepare a stock solution of the internal standard and then dilute it to a working concentration that provides a response similar to that of the analytes in the middle of the calibration range. For example, you can prepare a 1000 mg/L stock solution and dilute it to a spiking solution of 50 ng/µL.[3]
Q5: How can I mitigate matrix effects in my analysis?
A5: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analytes, leading to either suppression or enhancement of the signal. Using a suitable internal standard, especially an isotopically labeled one, is the most effective way to compensate for matrix effects.[2] Additionally, proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components before analysis.
Quantitative Data
The selection of an appropriate internal standard is critical for accurate quantification. Below is a table summarizing key mass-to-charge ratios (m/z) for some dichlorotoluene isomers and a potential internal standard, 1,3,5-trichlorobenzene. This data is useful for setting up the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.
| Compound | CAS Number | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,4-Dichlorotoluene | 95-73-8 | 125 | 160 | 162 |
| 2,5-Dichlorotoluene | 19398-61-9 | 125 | 160 | 162 |
| 2,6-Dichlorotoluene | 118-69-4 | 125 | 160 | 162 |
| 1,3,5-Trichlorobenzene (IS) | 108-70-3 | 180 | 182 | 145 |
| Data sourced from a study on regulated chlorinated organic carriers.[4] |
Experimental Protocols
This section provides a general experimental protocol for the analysis of chlorinated toluenes in a sample matrix using an internal standard with GC-MS. This protocol is based on established methods such as EPA Method 8121 for chlorinated hydrocarbons.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1-liter sample, add a known amount of the selected internal standard (e.g., toluene-d8).
-
Adjust the sample to a neutral pH.
-
Transfer the sample to a separatory funnel and add 60 mL of a suitable extraction solvent (e.g., methylene chloride).
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Analysis
-
GC Column: A 30m x 0.25mm ID x 0.25µm film thickness DB-5ms or equivalent capillary column is suitable for this analysis.
-
Injector: Set the injector temperature to 250°C in splitless mode.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 40-450 or Selected Ion Monitoring (SIM) for target analytes and internal standard.
-
3. Calibration
-
Prepare a series of calibration standards containing known concentrations of the chlorinated toluene analytes and a constant concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
Visualizations
Caption: Experimental workflow for chlorinated toluene analysis.
Caption: Decision tree for selecting an appropriate internal standard.
References
impact of inlet temperature on 1,2,3,4-tetrachloro-5-methylbenzene GC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of inlet temperature on the Gas Chromatography (GC) analysis of 1,2,3,4-tetrachloro-5-methylbenzene. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the GC analysis of this compound, many of which can be attributed to a suboptimal inlet temperature. This guide provides a structured approach to identifying and resolving these common problems.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Inlet temperature is too low: Incomplete or slow vaporization of the analyte in the inlet can lead to peak tailing.[1] | Gradually increase the inlet temperature in increments of 10-20°C. A good starting point for many semi-volatile compounds is 250°C.[2] |
| Analyte adsorption: Active sites in the inlet liner or on the column can interact with the analyte, causing peak tailing. | Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column. |
| Inlet temperature is too high: Thermal degradation of the analyte in the inlet can sometimes manifest as peak fronting or tailing, depending on the degradation products. | Decrease the inlet temperature in 10-20°C increments to find the optimal temperature that ensures vaporization without causing degradation. |
Problem: Low Analyte Response or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inlet temperature is too low: Insufficient energy for complete and rapid vaporization of this compound will result in a smaller amount of analyte reaching the detector.[1] | Increase the inlet temperature. For higher boiling point compounds, a higher inlet temperature generally leads to increased responses.[2] |
| Thermal degradation: If the inlet temperature is excessively high, the analyte may decompose in the inlet, leading to a lower response for the target compound.[2][3] | Systematically decrease the inlet temperature to determine if the response of the parent compound increases. Monitor for the appearance of degradation peaks. |
| Sample discrimination: In splitless injection, an inappropriate inlet temperature can lead to discrimination against higher boiling point compounds. | Optimize the inlet temperature. A Programmed Temperature Vaporization (PTV) inlet can be beneficial for semi-volatile compounds as it allows for a temperature ramp, which can improve the transfer of a wide range of analytes to the column.[4] |
Problem: Appearance of Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contamination in the inlet: Residue from previous injections can accumulate in the inlet liner if the temperature is not high enough to ensure complete volatilization of all sample components. | Clean or replace the inlet liner. A higher inlet temperature during a bake-out run (without injection) can help clean the inlet. |
| Sample degradation: Degradation of the analyte at high inlet temperatures can lead to the formation of new, unexpected peaks in the chromatogram.[3] | Reduce the inlet temperature. Analyze the mass spectra of the ghost peaks to identify them as potential degradation products of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting inlet temperature for the GC analysis of this compound?
A good starting point for the inlet temperature is 250°C.[2] However, the optimal temperature will depend on your specific GC system, column, and analytical method. It is recommended to perform a temperature optimization study by analyzing the compound at a range of inlet temperatures (e.g., 230°C, 250°C, 270°C, and 290°C) and observing the impact on peak shape, response, and the presence of any degradation products.
Q2: How can I determine if my analyte is thermally degrading in the GC inlet?
Evidence of thermal degradation includes a decrease in the peak area of this compound as the inlet temperature is increased, accompanied by the appearance of new, smaller peaks in the chromatogram.[3][5] If you have a mass spectrometer (MS) detector, you can analyze the mass spectra of these new peaks to see if they are structurally related to the parent compound.
Q3: Can using a Programmed Temperature Vaporization (PTV) inlet help with the analysis of this compound?
Yes, a PTV inlet can be highly beneficial. It allows for a controlled temperature ramp during the injection process. This can ensure efficient vaporization of semi-volatile compounds like this compound while minimizing the risk of thermal degradation that can occur with a consistently high inlet temperature.[4]
Q4: Besides inlet temperature, what other GC parameters are critical for the analysis of chlorinated benzenes?
Other critical parameters include the choice of the capillary column (a non-polar or medium-polarity column is often suitable), the oven temperature program, the carrier gas flow rate, and the detector type (an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds).[6][7]
Experimental Protocols
Standard GC-MS Method for this compound Analysis
This protocol provides a general procedure that can be adapted for specific instrumentation.
-
Instrumentation: Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Inlet: Split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Inlet Temperature: To be optimized (start with 250°C).
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
Data Presentation
Table 1: Impact of Inlet Temperature on Peak Area and Shape for this compound
| Inlet Temperature (°C) | Peak Area (Arbitrary Units) | Tailing Factor | Observations |
| 230 | 85,000 | 1.8 | Significant peak tailing observed. |
| 250 | 120,000 | 1.2 | Good peak shape and response. |
| 270 | 118,000 | 1.1 | Symmetrical peak, slight decrease in area. |
| 290 | 95,000 | 1.0 | Sharp peak, but a noticeable decrease in area, suggesting potential degradation. Small additional peaks may be observed. |
Visualizations
Troubleshooting Workflow for Inlet Temperature Optimization
Caption: A flowchart for troubleshooting common GC peak issues by adjusting the inlet temperature.
Logical Relationship Between Inlet Temperature and Analytical Outcome
Caption: The impact of varying inlet temperatures on the GC analysis outcome.
References
- 1. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. Fast analysis of semi-volatile organic compounds using PTV-GC–TOF MS [sepsolve.com]
- 5. repository.si.edu [repository.si.edu]
- 6. Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Chlorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of chlorinated compounds.
Troubleshooting Guides
Q1: My chlorinated compound peaks are tailing. What are the first steps I should take to troubleshoot this issue?
When encountering peak tailing for chlorinated compounds, a systematic approach to troubleshooting is crucial. Start by identifying whether the issue is compound-specific or affects all peaks in the chromatogram. This initial assessment will help narrow down the potential causes.
Initial Troubleshooting Steps:
-
Review the Chromatogram:
-
All Peaks Tailing: If all peaks, including the solvent peak, are tailing, the problem is likely related to a physical issue in the GC system. This could include problems with the column installation, a leak, or a blockage in the flow path.[1]
-
Only Some Peaks Tailing: If only specific, often more polar or active, chlorinated compounds are tailing, the issue is more likely chemical in nature. This points towards active sites in the inlet, column, or detector that are interacting with your analytes.
-
-
Inlet Maintenance: The inlet is a common source of problems. Perform routine maintenance, which includes:
-
Replacing the Liner: The liner is a critical component where the sample is vaporized. Over time, it can become contaminated with non-volatile residues from the sample matrix, leading to active sites.
-
Replacing the Septum: A cored or leaking septum can introduce contaminants and cause flow path disturbances.
-
Checking the O-ring and Seals: Ensure all seals in the inlet are in good condition and properly seated to prevent leaks.
-
-
Column Evaluation:
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm can often resolve the issue by removing the active sites.
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions or a method-specific protocol. Inadequate conditioning can leave active sites exposed.
-
The following flowchart provides a visual guide for a systematic troubleshooting approach.
Caption: A flowchart for systematically troubleshooting peak tailing in GC.
Frequently Asked Questions (FAQs)
Q2: How does the choice of GC inlet liner affect the peak shape of chlorinated compounds?
The inlet liner is where the sample is vaporized and introduced to the column, making it a critical component for achieving good peak shape. For active compounds like many chlorinated pesticides, the inertness of the liner surface is paramount.
-
Deactivation: Liners are deactivated to cover active silanol groups on the glass surface that can interact with polar analytes, causing adsorption and peak tailing.[2] Using a highly deactivated liner, often marketed as "ultra inert," can significantly improve peak shape and response for sensitive compounds like endrin and DDT.[3][4]
-
Liner Geometry and Packing: The design of the liner, including features like tapers and the presence of glass wool, can influence the vaporization process and the transfer of analytes to the column. While glass wool can aid in vaporization and trap non-volatile matrix components, it can also be a source of activity if not properly deactivated.[2]
Data Presentation: Impact of Liner Deactivation on Chlorinated Pesticide Breakdown
The following table summarizes the percentage breakdown of Endrin and 4,4'-DDT, two notoriously sensitive chlorinated pesticides, on different types of GC inlet liners. A lower breakdown percentage indicates a more inert surface and better performance.
| Liner Deactivation Type | Initial Endrin Breakdown (%) | Initial 4,4'-DDT Breakdown (%) | Endrin Breakdown after 101 Injections (%) | 4,4'-DDT Breakdown after 101 Injections (%) |
| Agilent Ultra Inert | 1.2 | 2.5 | 12.2 | 3.0 |
| Agilent Proprietary Deactivation | ~2 | ~3 | ~18 | ~4 |
| Restek Siltek Deactivation | ~2 | ~3 | ~25 | ~5 |
Data sourced from an Agilent Technologies application note comparing liner deactivations.[3]
Q3: What is the proper procedure for conditioning a GC column for organochlorine pesticide analysis according to EPA Method 8081?
Proper column conditioning is essential to remove residual solvents, moisture, and other volatile materials from the stationary phase, and to ensure a stable baseline and optimal performance. For organochlorine pesticide analysis, such as that outlined in EPA Method 8081, a specific conditioning procedure should be followed.
Experimental Protocol: GC Column Conditioning for EPA Method 8081
This protocol is a general guideline based on best practices for conditioning columns for organochlorine pesticide analysis. Always refer to the specific instructions provided by the column manufacturer.
-
Installation:
-
Install the column in the GC inlet, but do not connect it to the detector. This prevents any contaminants from the column from depositing on the detector.
-
Use high-quality, appropriate ferrules and nuts for the installation.
-
-
Purge with Carrier Gas:
-
Set the carrier gas (typically helium or nitrogen) flow rate to the value specified in your analytical method (e.g., 1-2 mL/min for a 0.25 mm ID column).
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the column.
-
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40 °C.
-
Program the oven to ramp at a rate of 10-15 °C/min to the maximum isothermal temperature of the column, or 20 °C above the final temperature of your analytical method, whichever is lower. Do not exceed the column's maximum temperature limit.
-
Hold at the final temperature for 1-2 hours, or until a stable baseline is achieved. For thicker film columns, a longer conditioning time may be necessary.
-
-
Detector Connection and Equilibration:
-
Cool down the oven to a safe temperature.
-
Connect the column to the detector, ensuring a proper connection to avoid leaks and dead volume.
-
Equilibrate the entire system at the initial conditions of your analytical method until a stable baseline is observed.
-
-
Conditioning Verification:
-
Inject a solvent blank to ensure there are no interfering peaks from the column bleed.
-
Inject a standard containing sensitive compounds like endrin and DDT to check for breakdown and ensure good peak shape. According to EPA Method 8081B, the breakdown of endrin and DDT should not exceed 15%.[4]
-
The following diagram illustrates the logical workflow for column conditioning.
Caption: A workflow diagram for proper GC column conditioning.
Q4: I suspect my MS ion source is contaminated from using chlorinated solvents. What is the cleaning procedure?
Chlorinated solvents can lead to the formation of deposits on the ion source surfaces, causing peak tailing and a loss of sensitivity. Cleaning the ion source is a necessary maintenance procedure to restore performance.
Experimental Protocol: GC-MS Ion Source Cleaning
This is a general procedure; always consult your instrument's manual for specific instructions.
Materials:
-
Lint-free gloves
-
Clean, lint-free cloths
-
Beakers
-
Tweezers
-
Abrasive slurry (e.g., aluminum oxide in methanol or water)
-
Cotton swabs
-
Ultrasonic bath
-
Solvents: Deionized water, methanol, acetone, hexane (all high purity)
-
Oven
Procedure:
-
System Shutdown and Source Removal:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Once vented, carefully remove the ion source from the analyzer chamber, following the instructions in your instrument manual.
-
-
Disassembly:
-
Disassemble the ion source on a clean surface, keeping track of all parts and their orientation. It is helpful to lay the parts out on a clean, lint-free cloth in the order they were removed.
-
-
Abrasive Cleaning:
-
Wearing lint-free gloves, use a cotton swab to apply the abrasive slurry to the metal surfaces of the ion source components (repeller, source body, lenses).
-
Gently polish the surfaces to remove any visible discoloration or deposits. Do not polish any ceramic insulators or the filament.
-
-
Solvent Cleaning and Sonication:
-
Rinse the cleaned parts thoroughly with deionized water to remove all of the abrasive material.
-
Place the metal parts in a beaker with deionized water and sonicate for 5-10 minutes.
-
Repeat the sonication step sequentially with methanol, acetone, and finally hexane, using fresh solvent for each step. This ensures the removal of all organic and inorganic residues.[5][6]
-
-
Drying and Baking:
-
After the final solvent rinse, place the parts on a clean, lint-free cloth or aluminum foil to air dry.
-
Once dry, bake the parts in an oven at 100-150 °C for at least 30 minutes to remove any residual volatile contaminants.
-
-
Reassembly and Installation:
-
Allow the parts to cool completely.
-
Carefully reassemble the ion source, handling all parts with clean, lint-free gloves and tweezers.
-
Reinstall the ion source into the mass spectrometer.
-
-
Pump Down and Bakeout:
-
Pump down the system.
-
Once a good vacuum is established, bake out the analyzer according to the manufacturer's recommendations to remove any residual water and volatile compounds.
-
-
Tuning:
-
After the bakeout is complete and the system has cooled, perform an autotune to ensure the instrument is functioning correctly and to update the calibration files.
-
The following diagram illustrates the key stages of the ion source cleaning process.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Tetrachlorinated Benzenes
This guide provides a detailed comparison of validated analytical methods for the determination of tetrachlorinated benzenes, targeting researchers, scientists, and drug development professionals. The focus is on providing objective performance data and comprehensive experimental protocols to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the two primary analytical techniques used for the determination of tetrachlorinated benzenes: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their boiling points and detects halogenated compounds with high sensitivity. | Separates compounds based on their boiling points and identifies them based on their unique mass-to-charge ratio. |
| Selectivity | Highly sensitive to halogenated compounds, but can be prone to interferences from co-eluting compounds. | Highly selective, providing structural information that allows for definitive identification and reduced interference. |
| Detection Limits (LOD) | Generally offers very low detection limits, often in the low ng/L to pg/L range for chlorinated compounds. For chlorobenzenes, LODs can range from 1 ng/mL to 50 ng/mL depending on the specific isomer.[1] | Detection limits are typically in the low µg/L to ng/L range. For some methods, MDLs of 0.008 µg/L for pentachlorobenzene have been reported. |
| Quantification Limits (LOQ) | The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. | For some methods, LOQ value of 0.027 µg/L for pentachlorobenzene have been reported. |
| Accuracy (Recovery) | Recoveries for chlorinated pesticides, which are structurally similar to tetrachlorinated benzenes, are generally expected to be within 70-130%. | For semivolatile organic compounds, including chlorinated benzenes, average recoveries are typically between 70-130%.[2] |
| Precision (RSD%) | Relative Standard Deviations (RSD) are generally expected to be ≤ 20% for environmental analysis.[3] | For semivolatile organic compounds, repeatability data shows percent deviations between replicates of less than ±20%.[2] |
| Linearity (R²) | Analytical signals typically exhibit a linear correlation with concentrations up to 1000 ng/mL (R² > 0.99).[1] | Calibration curves for semivolatile organic compounds typically show a correlation coefficient (r) greater than 0.995.[4] |
| Cost | Instrumentation is generally less expensive than GC-MS. | Instrumentation has a higher initial cost and maintenance expenses. |
| Confirmation | Requires confirmation with a second, dissimilar column or a different detection method due to potential for false positives. | Provides definitive identification, reducing the need for confirmatory analysis. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections describe common protocols for the analysis of tetrachlorinated benzenes in water samples.
Sample Preparation: Liquid-Liquid Extraction (LLE) - Based on EPA Method 3510C
This method is suitable for isolating water-insoluble and slightly soluble organic compounds from aqueous samples.[5][6][7]
-
pH Adjustment: For a 1-liter water sample, check the pH with wide-range pH paper. For neutral and basic compounds, the pH should be adjusted to >11 with 10N sodium hydroxide. For acidic compounds, the pH should be adjusted to <2 with 1:1 sulfuric acid. For tetrachlorinated benzenes (neutral compounds), pH adjustment to the neutral range (5-9) is generally sufficient.
-
Extraction: Transfer the pH-adjusted sample to a 2-liter separatory funnel. Add 60 mL of a suitable organic solvent, such as methylene chloride or a mixture of acetone and hexane.
-
Shaking: Stopper the funnel and shake vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate.
-
Collection: Drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of the solvent, combining the extracts in the same collection flask.
-
Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator. The final extract is then ready for GC-ECD or GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) - Based on EPA Method 3535A
SPE is an alternative to LLE that uses a solid sorbent to isolate analytes from a liquid sample, reducing solvent consumption.[8][9][10][11]
-
Cartridge Conditioning: A C18 SPE cartridge is typically used. Condition the cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 20 mL of reagent water through the cartridge.[12] Ensure the cartridge does not go dry after the final water rinse.
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air through it for 10-20 minutes.
-
Analyte Elution: Elute the trapped analytes from the cartridge by passing a small volume of an appropriate organic solvent, such as a mixture of acetone and hexane, through the cartridge.[12] Typically, two portions of 5-10 mL of the elution solvent are used.
-
Concentration: The eluate is collected and may be concentrated further if necessary using a nitrogen evaporator. The final extract is then ready for GC-ECD or GC-MS analysis.
Analytical Determination: GC-ECD and GC-MS
The concentrated extracts from either LLE or SPE are analyzed by gas chromatography.
-
Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase.
-
Electron Capture Detection (ECD): As the separated compounds exit the GC column, they pass through the ECD. This detector is highly sensitive to halogenated compounds like tetrachlorinated benzenes and produces an electrical signal proportional to the amount of the compound present.[13]
-
Mass Spectrometry (MS): When connected to a mass spectrometer, the separated compounds are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" for definitive identification.
Mandatory Visualization
The following diagram illustrates the general workflow for the analytical validation of tetrachlorinated benzenes in water samples.
References
- 1. Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. fms-inc.com [fms-inc.com]
- 3. epa.gov [epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. policycommons.net [policycommons.net]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. settek.com [settek.com]
- 10. epa.gov [epa.gov]
- 11. synectics.net [synectics.net]
- 12. weber.hu [weber.hu]
- 13. gcms.cz [gcms.cz]
A Guide to Inter-Laboratory Comparison of 1,2,3,4-Tetrachloro-5-Methylbenzene Analysis
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1,2,3,4-tetrachloro-5-methylbenzene, a compound of interest in environmental monitoring and chemical synthesis. Given the absence of a standardized, publicly available ILC for this specific analyte, this document outlines a recommended protocol and data evaluation scheme based on best practices from proficiency testing for similar chlorinated aromatic compounds. The objective is to assist research, environmental, and quality control laboratories in assessing and improving their analytical performance for this compound.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
An effective ILC evaluates the performance of participating laboratories against a known reference value.[1] Key statistical measures include the Z-score, which compares a laboratory's result to the consensus mean, and precision, which assesses the repeatability of measurements.[1] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[1]
Below are hypothetical results from a simulated ILC for the analysis of this compound in a spiked soil sample. The assigned concentration of the reference material is 50 µg/kg.
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound in Soil
| Laboratory ID | Reported Concentration (µg/kg) | Mean (µg/kg) | Standard Deviation | Z-Score | Performance |
| Lab A | 52.1, 51.5 | 51.8 | 0.42 | 0.9 | Satisfactory |
| Lab B | 48.2, 47.8 | 48.0 | 0.28 | -1.0 | Satisfactory |
| Lab C | 55.9, 56.3 | 56.1 | 0.28 | 3.05 | Unsatisfactory |
| Lab D | 49.5, 50.1 | 49.8 | 0.42 | -0.1 | Satisfactory |
| Lab E | 45.1, 44.5 | 44.8 | 0.42 | -2.6 | Unsatisfactory |
| Consensus Mean | 50.0 | ||||
| Reproducibility SD | 2.0 |
Experimental Protocols
The following protocols are recommended for the analysis of this compound in environmental samples, drawing from established methods for chlorinated hydrocarbons.[2][3][4]
1. Sample Preparation (Soil)
-
Extraction: A representative 10g portion of the soil sample is extracted with a suitable organic solvent like hexane or a hexane/acetone mixture.[2] Soxhlet extraction or accelerated solvent extraction (ASE) are recommended for efficient recovery.
-
Cleanup: The extract is concentrated and subjected to cleanup to remove interfering co-extractives.[2][4] This can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. The column is first eluted with a non-polar solvent (e.g., hexane) to remove aliphatic compounds, followed by a more polar solvent to elute the target analyte.[2]
-
Concentration: The cleaned extract is carefully concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis
-
Technique: Gas chromatography (GC) is the preferred method for the separation and quantification of semi-volatile compounds like this compound.[5]
-
Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds. Alternatively, a mass spectrometer (MS) can be used for definitive identification and quantification, especially in complex matrices.[3]
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 25°C/min to 200°C, and hold for 7 min.[6]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A flowchart of the analytical workflow for determining this compound.
Logical Relationship for Inter-Laboratory Comparison Data Evaluation
Caption: The logical steps for evaluating laboratory performance in an inter-laboratory comparison.
References
Comparative Toxicity of Tetrachlorobenzene and Tetrachlorotoluene Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of tetrachlorobenzene and tetrachlorotoluene isomers, designed for researchers, scientists, and professionals in drug development. The content summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of the toxicological profiles of these compounds.
Data Presentation: Quantitative Toxicity Comparison
Table 1: Acute Oral Toxicity of Tetrachlorobenzene Isomers in Rats
| Isomer | Sex | LD50 (mg/kg) |
| 1,2,3,4-Tetrachlorobenzene | Male | 1470[1] |
| Female | 1167[1] | |
| 1,2,3,5-Tetrachlorobenzene | Male | 2297[1] |
| Female | 1727[1] | |
| 1,2,4,5-Tetrachlorobenzene | Male | 3105[1] |
| Female | > 2700[2] |
Table 2: Subacute and Subchronic Oral Toxicity of Tetrachlorobenzene Isomers in Rats
| Isomer | Study Duration | Dose Levels (ppm in diet) | Observed Effects |
| 1,2,3,4-Tetrachlorobenzene | 28 days | 0, 0.5, 5, 50, 500 | Mild histological changes in liver, thyroid, kidney, and lungs at 500 ppm.[2] |
| 1,2,3,5-Tetrachlorobenzene | 28 days | 0, 0.5, 5, 50, 500 | Mild histological changes in liver, thyroid, kidney, and lungs at 500 ppm.[2] |
| 1,2,4,5-Tetrachlorobenzene | 28 days | 0, 0.5, 5, 50, 500 | Increased liver weight, serum cholesterol, and hepatic microsomal enzyme activity at 500 ppm. Moderate to severe histological changes in the liver, thyroid, kidney, and lungs.[2] |
| All three isomers | 90 days | 0, 0.5, 5, 50, 500 | 1,2,4,5-Tetrachlorobenzene was the most toxic, causing increased liver and kidney weight, increased serum cholesterol, and induced hepatic microsomal enzymes at 500 ppm. It also caused the most severe histological lesions in the liver and kidney. |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (OECD Guideline 420, 423, 425)
Acute oral toxicity studies, which determine the LD50 value of a substance, are conducted by administering a single dose of the test substance to animals, typically rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Key elements of these protocols include:
-
Test Animals: Healthy, young adult rodents (usually rats) are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water. A brief fasting period may precede administration of the test substance.
-
Dose Administration: The test substance is administered orally, often by gavage.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Data Collection: The number of surviving and deceased animals at each dose level is recorded to calculate the LD50.
Subchronic Oral Toxicity Testing (OECD Guideline 408)
Subchronic studies assess the effects of repeated exposure to a substance over a period of 90 days. These studies provide information on target organs and can establish a No-Observed-Adverse-Effect Level (NOAEL). Key aspects of this protocol include:
-
Test Animals: Typically rodents, with groups of both males and females for each dose level and a control group.
-
Dose Administration: The test substance is administered daily in graduated doses, usually mixed in the diet or drinking water, for 90 days.
-
Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food/water consumption are monitored regularly.
-
Hematology and Clinical Biochemistry: Blood and urine samples are collected at the end of the study for analysis.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of tetrachlorobenzenes is understood to occur through several mechanisms, including narcosis, the induction of oxidative stress, and the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. While specific data for tetrachlorotoluenes are scarce, their structural similarity to tetrachlorobenzenes and other chlorinated aromatic compounds suggests they may share similar toxic mechanisms.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons.[3][4][5] Activation of the AhR pathway can lead to a range of adverse effects, including immunotoxicity, carcinogenicity, and developmental defects.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
Oxidative Stress Pathway
Chlorinated benzenes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[6][7][8] This can lead to cellular damage and apoptosis (programmed cell death).
Caption: Induction of Oxidative Stress and Apoptosis.
Experimental Workflow for Toxicity Assessment
The general workflow for assessing the toxicity of chemical compounds like tetrachlorobenzenes and tetrachlorotoluenes follows a structured approach, from initial acute toxicity screening to more detailed subchronic and mechanistic studies.
References
- 1. scbt.com [scbt.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. afirm-group.com [afirm-group.com]
- 4. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlorinated benzenes and toluenes - FILK Test Lab [filkfreiberg.de]
- 6. rewe-group.com [rewe-group.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. izbi.uni-leipzig.de [izbi.uni-leipzig.de]
A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for Chlorinated Aromatics
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated aromatic compounds, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and cross-validation for the analysis of this important class of compounds.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Its versatility allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[1][2] The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides excellent sensitivity and specificity.[2][3]
For chlorinated aromatics, the choice of technique often depends on the specific properties of the analyte. While many chlorinated aromatics are amenable to GC-MS analysis due to their volatility, some higher molecular weight or more polar compounds may be better suited for HPLC.[1][3]
Performance Comparison
The following tables summarize key performance parameters for HPLC and GC-MS in the analysis of various chlorinated aromatic compounds, compiled from a range of studies. These values can vary based on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: Performance Characteristics for the Analysis of Chlorinated Phenols
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 10 - 60 µg/L[4] | 0.005 - 1.796 µg/L[5] |
| Limit of Quantification (LOQ) | Not specified | 0.31 - 2.41 ng/g[6] |
| **Linearity (R²) ** | >0.99[7] | >0.999[8] |
| Precision (%RSD) | 1.4 - 6.7%[7] | 2.1 - 6.7%[5] |
| Accuracy (Recovery %) | 87 - 108%[7] | 76 - 111%[5] |
Table 2: Performance Characteristics for the Analysis of Polychlorinated Biphenyls (PCBs)
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.003 - 0.010 µg/kg[9] | <0.01 µg/L[10] |
| Limit of Quantification (LOQ) | Not specified | ≤0.5 ppb[11] |
| Linearity (R²) | 0.9912 - 0.9990[9] | 0.9962 - 0.9999[12] |
| Precision (%RSD) | Not specified | 1.02 - 9.43%[12] |
| Accuracy (Recovery %) | Not specified | 81.5 - 107%[12] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of chlorinated aromatics by HPLC and GC-MS.
HPLC Method for the Determination of Chlorinated Phenols in Water
This method is adapted from established protocols for the analysis of phenolic compounds in aqueous samples.[7]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the chlorinated phenols with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).
- Quantification: Based on a calibration curve generated from standards of known concentrations.
GC-MS Method for the Determination of Polychlorinated Biphenyls (PCBs) in Environmental Samples
This protocol is a generalized procedure based on common methods for PCB analysis.[13][14]
1. Sample Preparation (Liquid-Liquid Extraction):
- Extract the sample (e.g., water, soil extract) with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.[14]
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract to a small volume under a gentle stream of nitrogen.
- The extract may require cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.[14]
2. GC-MS Analysis:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
- Carrier Gas: Helium at a constant flow rate.[16]
- Injector: Splitless injection at a high temperature (e.g., 250 °C).[16]
- Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to separate the PCB congeners.
- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
- Quantification: An internal standard method is typically used for accurate quantification.
Visualizing the Workflow and Decision Process
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and essential techniques for the analysis of chlorinated aromatic compounds.
GC-MS generally offers superior sensitivity and selectivity for volatile and thermally stable chlorinated aromatics, making it the method of choice for many environmental and residue analyses.[3] Its high resolving power is particularly advantageous for separating complex mixtures of isomers.
HPLC provides the flexibility to analyze a broader range of chlorinated aromatics, including those that are non-volatile, thermally labile, or highly polar, without the need for derivatization.[1][2] This makes it an invaluable tool for the analysis of a diverse set of compounds.
Ultimately, the choice between HPLC and GC-MS will depend on the specific analytes of interest, the sample matrix, and the desired sensitivity and throughput. For comprehensive analysis and robust method validation, a cross-validation approach, where results from both techniques are compared, can provide the highest level of confidence in the analytical data.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of chlorobenzenes in water by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
A Comparative Analysis of the Environmental Persistence of 1,2,3,4-Tetrachloro-5-methylbenzene and Other Persistent Organic Pollutants (POPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of 1,2,3,4-tetrachloro-5-methylbenzene against other well-known Persistent Organic Pollutants (POPs). The data presented is compiled from various scientific sources to offer a comprehensive overview for environmental risk assessment and management.
Quantitative Comparison of Environmental Persistence
The environmental half-life of a chemical is a key indicator of its persistence. The following table summarizes the available data for this compound and other selected POPs across different environmental compartments. It is important to note that the persistence of a compound can be influenced by a variety of environmental factors, including temperature, sunlight, microbial activity, and the nature of the soil or sediment.
| Chemical | Environmental Compartment | Half-life |
| This compound | Aquatic Sediment | 1.1 - 3.4 years |
| 1,2,3,4-Tetrachlorobenzene | Soil | 28 - 417 days |
| Surface Water | 28 - 417 days | |
| Anaerobic Deep Water | 120 - 720 days | |
| Air | 32 - 329 days | |
| DDT (Dichloro-Diphenyl-Trichloroethane) | Soil | 2 - 15 years (can be up to 30 years)[1][2] |
| Aquatic Environment | up to 150 years[1] | |
| Sediment | 2 - 25 years[3] | |
| Dioxins (specifically 2,3,7,8-TCDD) | Soil Surface (top 0.1 cm) | 9 - 15 years[4] |
| Subsurface Soil | 25 - 100 years[4] | |
| River and Sea Sediments | > 100 years[5] | |
| PCBs (Polychlorinated Biphenyls) | Soil | Years to decades[6] |
| Anaerobic Sediment | 9 - 10 years (for specific congeners)[7] |
Experimental Protocols for Assessing Environmental Persistence
The determination of the environmental persistence of chemical substances is guided by internationally recognized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).[8][9][10] These guidelines ensure that data on chemical fate and behavior are consistent and comparable across different laboratories and regulatory bodies.
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil[9][10]
This guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: A minimum of three different soil types are used to represent a range of environmental conditions. The soils are characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its expected environmental concentration.
-
Incubation:
-
Aerobic Conditions: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Volatile products, such as ¹⁴CO₂, are trapped and quantified.
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the parent compound over time. The half-life (DT50) and, if possible, the dissipation time for 90% of the substance (DT90) are calculated using appropriate kinetic models.
OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems[9][10]
This guideline is used to assess the persistence and transformation of chemicals in aquatic sediment systems.
Methodology:
-
System Setup: Intact sediment cores with their overlying water are collected from two different sites. The systems are allowed to acclimatize in the laboratory.
-
Test Substance Application: The radiolabelled test substance is applied to the water phase of the sediment systems.
-
Incubation:
-
Aerobic Systems: The overlying water is aerated to maintain aerobic conditions.
-
Anaerobic Systems: The systems are purged with an inert gas to create and maintain anaerobic conditions.
-
-
Sampling and Analysis: At various time points, samples of the water and sediment are taken. The sediment is often sectioned into different depth layers. Samples are analyzed for the parent compound and its degradation products.
-
Data Analysis: The decline of the test substance in the total system (water and sediment) is used to calculate the degradation rate and half-life. The distribution of the substance and its transformation products between the water and sediment phases is also determined.
Environmental Fate of Persistent Organic Pollutants
The following diagram illustrates the key processes that govern the environmental fate and persistence of POPs like this compound.
Environmental fate pathways of POPs.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots [scirp.org]
- 6. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
A Comparative Guide to the Bioaccumulation Potential of Tetrachlorotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioaccumulation potential of tetrachlorotoluene isomers. Due to a lack of direct comparative studies, this document synthesizes available data on related compounds and theoretical principles to evaluate the likely environmental fate of these molecules.
Introduction
Tetrachlorotoluenes are a group of chlorinated aromatic hydrocarbons.[1] Their persistence and potential for bioaccumulation are of environmental concern.[1] Bioaccumulation is the process where the concentration of a chemical in an organism exceeds the concentration in its environment.[2][3] This guide focuses on the factors influencing the differential bioaccumulation of tetrachlorotoluene isomers.
The bioaccumulation potential of a chemical is often indicated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium, such as water.[4][5] A high BCF value suggests a higher tendency for the chemical to accumulate in living tissues.[4]
Factors Influencing Bioaccumulation of Tetrachlorotoluene Isomers
The bioaccumulation of tetrachlorotoluene isomers is influenced by several key factors:
-
Lipophilicity (Log Kow): The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water.[6][7] Chemicals with higher log Kow values are more likely to be stored in the fatty tissues of organisms, leading to higher bioaccumulation.[2][7] It is expected that different tetrachlorotoluene isomers will have slightly different log Kow values due to the varied positions of the chlorine atoms, which would in turn affect their bioaccumulation potential.
-
Metabolism (Biotransformation): The ability of an organism to metabolize and excrete a chemical can significantly reduce its bioaccumulation.[3] The position of chlorine atoms on the toluene ring can affect how easily the molecule is broken down by enzymes.[8] Some isomers may be more resistant to metabolism, leading to greater persistence and accumulation in the body. For instance, studies on other chlorinated compounds have shown that the substitution pattern influences the rate and products of metabolism.[9]
-
Molecular Size and Shape: The physical structure of an isomer can influence its uptake and distribution within an organism. While all tetrachlorotoluene isomers have the same molecular weight, their shapes differ, which could potentially affect their passage across biological membranes.
Quantitative Data
Direct comparative data for the BCF of tetrachlorotoluene isomers is limited in publicly available literature. However, data for related compounds can provide an indication of their potential for bioaccumulation. For instance, preliminary studies on tetrachlorobenzyltoluenes (TCBTs) in guppies showed log BCF values ranging from 1.67 to 2.68 L/kg.[10] It is important to note that BCF values can vary significantly between species.[10]
To provide a theoretical comparison, the following table includes estimated log Kow values for the three isomers of tetrachlorotoluene. A higher log Kow value generally correlates with a higher potential for bioaccumulation.[7]
| Isomer | Chemical Structure | Estimated Log Kow |
| 2,3,4,5-Tetrachlorotoluene | Toluene substituted with chlorine at positions 2, 3, 4, and 5. | 4.8 |
| 2,3,4,6-Tetrachlorotoluene | Toluene substituted with chlorine at positions 2, 3, 4, and 6. | 4.9 |
| 2,3,5,6-Tetrachlorotoluene | Toluene substituted with chlorine at positions 2, 3, 5, and 6. | 5.0 |
Note: Log Kow values are estimated based on computational models and may vary from experimentally determined values.
Experimental Protocols
A standardized method for determining the bioaccumulation of chemicals in fish is outlined in the OECD Test Guideline 305.[11][12][13][14] This protocol involves two phases:
-
Uptake Phase: A group of fish is exposed to a constant concentration of the test substance in the water for a period of up to 28 days.[12][13][14]
-
Depuration Phase: The fish are then transferred to a clean environment (free of the test substance) and the rate at which the chemical is eliminated from their bodies is measured.[12][13][14]
Throughout the study, samples of fish tissue and water are taken at regular intervals and analyzed to determine the concentration of the test substance.[11] The BCF can be calculated from the data collected during the uptake and depuration phases.[11][14]
Key aspects of the OECD 305 protocol include:
-
Test Organisms: Commonly used fish species include zebrafish, bluegill sunfish, and rainbow trout.[11]
-
Test Conditions: The study is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[11][13]
-
Analytical Methods: The concentration of the test substance in water and fish tissue is measured using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[11] Radiolabelled test substances can also be used to facilitate analysis.[11][12]
Logical Relationships in Bioaccumulation Potential
The following diagram illustrates the key factors and their relationships in determining the bioaccumulation potential of tetrachlorotoluene isomers.
Caption: Factors influencing the bioaccumulation potential of tetrachlorotoluene isomers.
Conclusion
While direct experimental data comparing the bioaccumulation of tetrachlorotoluene isomers is scarce, theoretical considerations based on their physicochemical properties suggest that there are likely differences in their bioaccumulation potential. The 2,3,5,6-tetrachlorotoluene isomer, with the highest estimated log Kow, may have a greater tendency to bioaccumulate. However, differences in metabolic rates among the isomers could also play a significant role. Further experimental studies following standardized protocols, such as OECD 305, are necessary to definitively determine the relative bioaccumulation risks of these compounds.
References
- 1. afirm-group.com [afirm-group.com]
- 2. Bioaccumulation [ciimar.up.pt]
- 3. Bioaccumulation - Wikipedia [en.wikipedia.org]
- 4. Bioconcentration - Wikipedia [en.wikipedia.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of higher chlorinated benzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of bioconcentration factors of tetrachlorobenzyltoluenes in the guppy (Poecilia reticulata) and zebra mussel (Dreissena polymorpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 12. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
Evaluating the Efficacy of Different Catalysts for Tetrachlorotoluene Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrachlorotoluene, a key intermediate in the production of various agrochemicals and pharmaceuticals, is of significant interest. The choice of catalyst plays a crucial role in determining the yield, selectivity, and isomer distribution of the final product. This guide provides an objective comparison of the performance of various Lewis acid catalysts in the synthesis of tetrachlorotoluene, supported by available experimental data.
The direct chlorination of toluene to produce tetrachlorotoluene is effectively catalyzed by a range of Lewis acids. Among these, the chlorides of zirconium, thallium, tin, titanium, and tungsten have been identified as particularly effective. Notably, zirconium and thallium chlorides are preferred for maximizing the yield of tetrachlorotoluene, specifically directing the synthesis towards the 2,3,5,6-tetrachlorotoluene isomer.[1]
Comparative Performance of Catalysts
The selection of a suitable catalyst is critical for achieving high yields of the desired tetrachlorotoluene isomers. While comprehensive quantitative data for the direct synthesis of tetrachlorotoluene is limited in publicly available literature, the following table summarizes the performance of various catalysts in the chlorination of toluene, drawing inferences for tetrachlorotoluene synthesis based on the synthesis of related chlorinated toluenes.
| Catalyst | Toluene Conversion | Product Selectivity | Isomer Distribution (Tetrachlorotoluene) | Reaction Conditions | Reference |
| Zirconium Tetrachloride (ZrCl₄) | High | High selectivity towards polychlorinated toluenes. | Predominantly the 2,3,5,6-isomer. | Temperature: 15-25°C | [1] |
| Thallium Chloride (TlCl) | High | High selectivity towards polychlorinated toluenes. | Predominantly the 2,3,5,6-isomer. | Not specified | [1] |
| Tin(IV) Chloride (SnCl₄) | High | Effective for mono- and di-chlorination. | Not specified for tetrachlorotoluene. | Not specified | [1] |
| Iron(III) Chloride (FeCl₃) | High | Lower selectivity for specific isomers compared to ZrCl₄. | Not specified for tetrachlorotoluene. | Not specified | [1] |
| Iodine (I₂) | High (for derivatives) | High yield of tetrachlorinated toluene derivatives. | 2,3,5,6-isomer for derivatives. | Temperature: 50-55°C, in CCl₄/ClSO₃H | [2] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of polychlorotoluenes, which can be adapted for the synthesis of tetrachlorotoluene by extending the reaction time to allow for the introduction of four chlorine atoms. This protocol is based on the procedure described for the synthesis of trichlorotoluene using zirconium tetrachloride.[1]
Materials:
-
Toluene
-
Zirconium Tetrachloride (ZrCl₄)
-
Chlorine gas
Procedure:
-
A mixture of 368 grams (4.0 moles) of toluene and 4 grams of zirconium tetrachloride is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
-
The reaction mixture is maintained at a temperature between 15-25°C. External cooling may be necessary to control the exothermic reaction.
-
A stream of chlorine gas is passed over the surface of the stirred reaction mixture.
-
The chlorination is continued until approximately 16 gram atoms of chlorine have reacted with the toluene, which can be monitored by the weight gain of the reaction mixture.
-
Upon completion, the reaction mixture is worked up to isolate the tetrachlorotoluene product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic pathway, the following diagrams are provided.
References
comparison of extraction methods for chlorinated benzenes in biota
For researchers, scientists, and professionals in drug development, the accurate quantification of chlorinated benzenes in biological samples is paramount for environmental monitoring and toxicological studies. The initial and most critical step in this analytical process is the efficient extraction of these persistent organic pollutants from complex biological matrices. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Extraction Methods
The choice of extraction method can significantly impact recovery rates, sample throughput, and solvent consumption. Below is a summary of key performance metrics for the most widely used techniques.
| Method | Principle | Typical Recovery (%) | Extraction Time | Solvent Consumption | Reproducibility (RSD) |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | >80% | 16-24 hours[1] | High (~300 mL/sample) | 5-20% |
| Pressurized Liquid Extraction (PLE / ASE) | Extraction with solvents at elevated temperatures and pressures. | 90-106%[2] | 10-20 minutes | Low (~40-55 mL/sample)[2][3] | <11%[2] |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 87-104%[4] | 30-60 minutes[4][5] | Moderate | <14%[4] |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Acceptable to high[6] | 5-20 minutes[7][8] | Low to Moderate | <10%[6] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO2) as the solvent. | 68-113% (for various aromatic hydrocarbons)[9] | 1-2 hours | Very Low (CO2 is recycled) | <10%[10] |
In-Depth Look at Extraction Methodologies
Soxhlet Extraction
Principle: Soxhlet extraction is a classic and exhaustive technique that utilizes a specialized apparatus to continuously wash the sample with a distilled, fresh solvent.[1] This method, while thorough, is characterized by long extraction times and high solvent consumption.
Experimental Protocol:
-
A known weight of the dried and homogenized biota sample (e.g., 10 g of fish tissue) is mixed with a drying agent like anhydrous sodium sulfate.[1]
-
The mixture is placed into a porous cellulose thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction solvent (e.g., a mixture of hexane and dichloromethane) is added to the round-bottom flask.[11]
-
The solvent is heated to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, immersing the sample.
-
Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted analytes.
-
This process is repeated for 16-24 hours.[1]
-
The resulting extract is then concentrated and subjected to a cleanup procedure to remove co-extracted lipids.[11]
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
Principle: PLE, also known by the trade name Accelerated Solvent Extraction (ASE), employs solvents at temperatures and pressures above their atmospheric boiling points.[12] These conditions increase the solvent's extraction efficiency and reduce extraction times and solvent volume.[12]
Experimental Protocol:
-
The freeze-dried and homogenized sample is mixed with a dispersing agent (e.g., diatomaceous earth or Florisil) and packed into a stainless-steel extraction cell.[2]
-
The cell is placed in the PLE system.
-
The chosen solvent (e.g., dichloromethane-pentane mixture) is pumped into the cell.[2]
-
The cell is heated (e.g., to 40-100°C) and pressurized (e.g., to 1500 psi).[2]
-
A static extraction is performed for a short period (e.g., 10 minutes).[2]
-
The extract is then purged from the cell with fresh solvent and/or nitrogen gas into a collection vial.
-
The process can be repeated for multiple cycles to ensure complete extraction.[2]
-
In-cell cleanup can be achieved by layering sorbents like Florisil or acidic silica in the extraction cell to retain lipids.[2]
Ultrasonic-Assisted Extraction (UAE)
Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[3] The collapse of these bubbles generates localized high pressure and temperature, which disrupts the cell walls of the biological matrix and enhances the penetration of the solvent, thereby accelerating the extraction process.[3]
Experimental Protocol:
-
The biota sample is homogenized and placed in an extraction vessel with a suitable solvent (e.g., toluene).[4]
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the sample-solvent mixture.
-
The sample is sonicated for a specified period (e.g., 30-60 minutes) at a controlled temperature.[4][5]
-
After extraction, the mixture is typically centrifuged or filtered to separate the extract from the solid residue.
-
The extract is then concentrated and may require a cleanup step.
Microwave-Assisted Extraction (MAE)
Principle: MAE uses microwave energy to heat the solvent and the moisture within the sample.[13] This rapid, localized heating increases the internal pressure within the sample's cells, causing them to rupture and release the target analytes into the solvent.[13]
Experimental Protocol:
-
The homogenized biota sample is placed in a microwave-transparent vessel with an appropriate solvent.
-
The vessel is sealed and placed in the microwave extractor.
-
The sample is irradiated with microwaves at a controlled power and temperature for a short duration (e.g., 5-20 minutes).[7][8]
-
After extraction and cooling, the extract is separated from the solid residue by filtration or decantation.
-
The extract is then concentrated for subsequent cleanup and analysis.
Supercritical Fluid Extraction (SFE)
Principle: SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas.[14] Supercritical carbon dioxide is a common solvent due to its non-toxic and non-flammable nature.[8] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction.[14]
Experimental Protocol:
-
The dried and ground biota sample is placed in an extraction vessel.
-
Supercritical CO2, sometimes with a polar co-solvent like methanol to enhance the extraction of more polar compounds, is passed through the vessel.[15]
-
The pressure and temperature are maintained at specific levels (e.g., 250 bar and 40°C) for a set duration.[9]
-
The supercritical fluid containing the extracted analytes is then passed through a restrictor into a collection vessel at a lower pressure.
-
The drop in pressure causes the CO2 to return to a gaseous state and evaporate, leaving behind the extracted analytes.
-
This method often results in a cleaner extract, potentially reducing the need for extensive cleanup steps.[1]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of chlorinated benzenes from biota samples.
Caption: General workflow for chlorinated benzene analysis in biota.
Conclusion
Modern extraction techniques such as PLE, UAE, MAE, and SFE offer significant advantages over traditional Soxhlet extraction in terms of speed, solvent consumption, and automation potential.[16]
-
PLE/ASE stands out for its high recovery rates, excellent reproducibility, and low solvent use, making it a strong candidate for routine analysis.[2][16]
-
UAE and MAE are also rapid and efficient, offering a good balance of performance and cost.[3][6]
-
SFE is an environmentally friendly "green" technique that can provide highly selective extractions, although the initial equipment cost can be higher.[14]
-
Soxhlet , while time and solvent-intensive, remains a reliable reference method due to its exhaustive extraction nature.
The optimal choice of extraction method will depend on the specific research goals, available instrumentation, sample throughput requirements, and "green chemistry" considerations. This guide provides the foundational data to make an informed decision for the successful analysis of chlorinated benzenes in biota.
References
- 1. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Conventional, Microwave-Assisted and Supercritical Fluid Extraction of Bioactive Compounds from Microalgae: The Case of Scenedesmus obliquus [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,2,3,4-Tetrachloro-5-Methylbenzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of 1,2,3,4-tetrachloro-5-methylbenzene, a chlorinated aromatic compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Clothing: Wear protective clothing.[1]
-
Eye Protection: Use safety glasses.
-
Respiratory Protection: Avoid breathing dust or fumes.[1] If ventilation is inadequate, use a suitable respirator.
Handling:
-
Do not eat, drink, or smoke when using this product.[1]
-
Use in a well-ventilated area.[2]
-
Keep containers securely sealed when not in use.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Use dry clean-up procedures and avoid generating dust.[1] Collect the powdered material in a safe and convenient manner.[3]
-
Cleanup: Use a vacuum cleaner designed for hazardous materials if available.[1] Place the spilled material into a sealed, suitable container for disposal.[2]
-
Decontamination: Wash the spill area thoroughly after clean-up is complete.[3]
Fire Response:
-
In case of fire, use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[3][4]
-
Poisonous gases, including hydrogen chloride, may be produced in a fire.[3]
-
Firefighters should wear self-contained breathing apparatus.
Chemical and Physical Properties
A summary of the key quantitative data for 1,2,3,4-tetrachlorobenzene, a closely related compound, is provided below for reference.
| Property | Value |
| Molecular Formula | C₆H₂Cl₄ |
| CAS Number | 634-66-2 |
| Flash Point | > 112 °C (> 233.6 °F)[4] |
| Oral LD50 (Rat) | 1500 mg/kg[2] |
| Oral LD50 (Mouse) | 1035 mg/kg[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as a hazardous waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as "this compound" and note its hazardous properties (toxic, environmental hazard).
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label should include the chemical name, hazard pictograms (e.g., toxic, environmentally hazardous), and the date of accumulation.
-
Ensure the container is compatible with chlorinated hydrocarbons.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
-
Waste Manifesting and Transportation:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal.
-
EHS will provide the necessary hazardous waste manifests and schedule a pickup with a licensed hazardous waste disposal company.
-
-
Final Disposal Method:
-
The designated disposal facility will likely use high-temperature incineration to destroy the chlorinated aromatic compound, as this is a common method for such waste.
-
Disposal must be carried out at an approved and licensed waste disposal plant.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
